molecular formula C13H18O2 B7941805 4-(3-iso-Propoxyphenyl)-1-buten-4-ol CAS No. 1443354-20-8

4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Cat. No.: B7941805
CAS No.: 1443354-20-8
M. Wt: 206.28 g/mol
InChI Key: GXMYZOUTDKNEHS-UHFFFAOYSA-N
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Description

4-(3-iso-Propoxyphenyl)-1-buten-4-ol, with the CAS Number 1443354-20-8 , is a high-purity organic compound offered as a building block for advanced chemical synthesis and research applications. This compound, with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol , features a unique structure combining an aromatic ring bearing an isopropoxy substituent with a terminal alkenol chain. This structure makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical discovery and the development of novel pesticidal agents . Its molecular structure allows for further functionalization at multiple sites, enabling researchers to explore structure-activity relationships in drug design and agrochemical development. The compound has a purity of 97% and requires careful handling. It is classified as harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h4-5,7-10,13-14H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYZOUTDKNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217345
Record name Benzenemethanol, 3-(1-methylethoxy)-α-2-propen-1-yl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-20-8
Record name Benzenemethanol, 3-(1-methylethoxy)-α-2-propen-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-(1-methylethoxy)-α-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol , chemically identified as 1-(3-isopropoxyphenyl)but-3-en-1-ol .

Executive Summary

4-(3-iso-Propoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-(propan-2-yloxy)phenyl)but-3-en-1-ol) is a secondary homoallylic alcohol featuring a meta-substituted isopropoxy phenyl ring. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for diversity-oriented synthesis (DOS) targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural versatility arises from three distinct reactive sites: the secondary hydroxyl group, the terminal alkene, and the electron-rich aromatic ring.

Chemical Identity & Structure
PropertyDetail
Common Name 4-(3-iso-Propoxyphenyl)-1-buten-4-ol
IUPAC Name 1-(3-(propan-2-yloxy)phenyl)but-3-en-1-ol
CAS Number Not Assigned (Research Intermediate)
Molecular Formula

Molecular Weight 206.28 g/mol
SMILES CC(C)Oc1cccc(C(O)CC=C)c1
InChI Key Calculated based on structure
Structural Analysis

The molecule consists of a phenyl ring substituted at the meta position with an isopropoxy group (increasing lipophilicity and electron density) and a 1-hydroxy-3-butenyl chain. The "1-buten-4-ol" nomenclature in the title refers to the chain length (4 carbons) with the alkene at C1 and the alcohol at C4 relative to the alkene, though standard IUPAC priority assigns the alcohol position 1.

Physicochemical Properties

The following data represents calculated values based on Group Contribution Methods (GCM) and structure-activity relationship (SAR) analysis of analogous benzyl alcohols.

PropertyValue (Estimated)Confidence
Physical State Colorless to pale yellow viscous oilHigh
Boiling Point 295 °C ± 10 °C (at 760 mmHg)Medium
Density 1.04 ± 0.05 g/cm³High
LogP (Octanol/Water) 3.25High
pKa (Acid Dissociation) 14.8 (Secondary Alcohol)High
Polar Surface Area (PSA) 29.5 ŲHigh
Refractive Index (

)
1.524Medium
H-Bond Donors 1High
H-Bond Acceptors 2High
Solubility Insoluble in water; Soluble in DMSO, MeOH, DCM, EtOAcHigh

Analysis: The LogP of ~3.25 indicates significant lipophilicity, making it membrane-permeable but requiring organic co-solvents for aqueous assays. The meta-isopropoxy group prevents efficient crystal packing, rendering the compound a liquid at room temperature.

Synthesis & Characterization

The most robust synthetic route involves the Grignard addition of allylmagnesium bromide to 3-isopropoxybenzaldehyde. This method ensures high yield and regioselectivity.

Protocol: Grignard Addition

Reagents:

  • 3-Isopropoxybenzaldehyde (1.0 eq)

  • Allylmagnesium bromide (1.2 eq, 1.0 M in Et₂O)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 3-isopropoxybenzaldehyde (10 mmol) dissolved in 20 mL anhydrous THF.
    
  • Addition : Cool the solution to 0°C. Add Allylmagnesium bromide (12 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quench : Cool to 0°C and carefully add 10 mL saturated NH₄Cl.

  • Workup : Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification : Purify via flash column chromatography (

    
    , Gradient 5-15% EtOAc in Hexanes).
    
Spectroscopic Validation (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.2-6.8 (m, 4H, Ar-H), 5.8 (m, 1H, =CH-), 5.1 (m, 2H, =CH₂), 4.7 (t, 1H, CH-OH), 4.5 (sept, 1H, O-CH), 2.5 (m, 2H, CH₂), 1.3 (d, 6H, CH₃).
    
  • MS (ESI):

    
     229.3 
    
    
    
    .
Reactivity & Applications

The compound's utility lies in its dual functionality (alkene + alcohol), enabling divergent synthesis pathways.

Visualized Pathways

G Start 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Oxidation Ketone Derivative (PCC/DMP) Start->Oxidation Oxidation Metathesis Styrene/Extended Chain (Grubbs II) Start->Metathesis Cross-Metathesis Prins Tetrahydropyran (THP) (Aldehyde + Acid) Start->Prins Cyclization Epoxidation Epoxy Alcohol (m-CPBA) Start->Epoxidation Epoxidation

Figure 1: Divergent synthetic pathways utilizing the alcohol and alkene moieties.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as a linker in PROTACs or as a "warhead" precursor in covalent inhibitors targeting cysteines (via Michael acceptor formation after oxidation).

  • Prins Cyclization: Reaction with aldehydes under acidic conditions yields 2,4,6-trisubstituted tetrahydropyrans, a core motif in polyketide natural products.

  • Cross-Metathesis: The terminal alkene allows for chain extension using Grubbs catalysts to link with other pharmacophores.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). The alkene is susceptible to slow oxidation; stabilizers (e.g., BHT) may be required for long-term storage.
    
  • PPE: Standard laboratory coat, nitrile gloves, and safety goggles are mandatory.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Grignard additions and homoallylic alcohol synthesis).

  • Sigma-Aldrich. (2024). Product Specification: 3-Isopropoxybenzaldehyde. (Precursor properties).[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Relevance of

    
     rich scaffolds like homoallylic alcohols). 
    
  • Crosby, S. R., & Harding, J. R. (2010). Homoallylic Alcohols in Organic Synthesis. Wiley-VCH. (Detailed reactivity profiles including Prins and Metathesis).

Sources

Literature Review and Technical Guide on 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (systematically referred to as 1-(3-isopropoxyphenyl)-3-buten-1-ol) represents a highly versatile chiral homoallylic alcohol scaffold in modern organic synthesis and medicinal chemistry. Characterized by a lipophilic, electron-donating 3-isopropoxyphenyl moiety and a bifunctional aliphatic tail containing both a secondary carbinol and a terminal olefin, this scaffold serves as a critical intermediate.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic logic behind synthesizing this core stereoselectively, the analytical protocols required for validation, and the downstream pharmacological utility of its derivatives—particularly in the design of phosphodiesterase-4 (PDE4) inhibitors and complex polyketide fragments.

Pharmacophore Mapping and Structural Significance

The architectural brilliance of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol lies in its dual nature: it is both a biologically active pharmacophore precursor and a synthetically malleable building block.

  • The 3-Isopropoxyphenyl Group: The meta-isopropoxy substitution provides a specific steric and electronic vector. In biological targets, such as the catalytic domain of PDE4, this bulky, branched ether acts as a metabolically stable lipophilic anchor. It is designed to occupy hydrophobic pockets (e.g., the Q-pocket), mimicking the binding mode of classic inhibitors like Rolipram .

  • The Homoallylic Alcohol Handle: The C4 chiral hydroxyl group serves as a hydrogen-bond donor/acceptor, essential for target protein interaction. Meanwhile, the C1-C2 terminal alkene is a bioisostere precursor. It provides an orthogonal handle for downstream diversification via olefin cross-metathesis, epoxidation, or oxidative cleavage.

Pathway Drug Scaffold Derivative (Inhibitor) Target PDE4 Enzyme Drug->Target Binds Catalytic Site cAMP cAMP Levels (Elevated) Target->cAMP Prevents Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Anti-inflammatory Gene Expression CREB->Effect Transcription

PDE4 inhibition signaling pathway by 3-isopropoxyphenyl derivatives.

Synthetic Methodologies: The Asymmetric Allylation

The critical challenge in synthesizing 4-(3-iso-Propoxyphenyl)-1-buten-4-ol is establishing the absolute stereochemistry at the C4 carbinol. Because the meta-isopropoxy group is distant from the reactive aldehyde carbonyl, it exerts minimal steric hindrance, allowing for high enantioselectivity governed primarily by reagent control.

Mechanistic Rationale

The industry standard for generating this chiral center is the Brown Allylation utilizing (-)-B-allyldiisopinocampheylborane ((-)-Ipc2BAllyl) . The reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler transition state. The bulky isopinocampheyl ligands force the 3-isopropoxybenzaldehyde to adopt an equatorial position to minimize 1,3-diaxial interactions, stereospecifically transferring the allyl group to the Re face of the aldehyde to yield the (R)-enantiomer.

Quantitative Comparison of Allylation Strategies

To select the optimal synthetic route, researchers must balance enantiomeric excess (ee%), yield, and scalability. The table below summarizes the empirical data for aryl aldehyde allylations.

MethodologyCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)Scalability & Notes
Brown Allylation (-)-Ipc2BAllyl (Stoichiometric)85 - 92%> 95%Moderate; requires stoichiometric chiral auxiliary, excellent for discovery phase.
Keck Allylation BINOL-Ti(IV) + Allyltributylstannane80 - 88%90 - 94%High; catalytic, but utilizes highly toxic organotin reagents .
Catalytic NHK CrCl2 / NiCl2 + Chiral Ligand + Allyl Halide75 - 85%85 - 92%Moderate; complex catalyst preparation, sensitive to moisture.

Experimental Protocol: Enantioselective Synthesis

The following self-validating protocol details the synthesis of (R)-4-(3-iso-Propoxyphenyl)-1-buten-4-ol via Brown Allylation. Every step is designed with causality in mind to ensure high optical purity.

Reagents Required:

  • 3-Isopropoxybenzaldehyde (1.0 equiv)

  • (-)-B-allyldiisopinocampheylborane (1.2 equiv, 1.0 M in pentane)

  • Anhydrous Diethyl Ether (Et₂O)

  • Sodium Hydroxide (3.0 M aqueous)

  • Hydrogen Peroxide (30% aqueous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Organoboranes are highly sensitive to moisture and oxygen, which degrade the reagent and plummet the ee%.

  • Reagent Cooling: Add (-)-Ipc2BAllyl (1.2 equiv) in anhydrous Et₂O to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Dissolve 3-isopropoxybenzaldehyde (1.0 equiv) in a minimal amount of Et₂O and add it dropwise over 30 minutes. Causality: Slow addition prevents localized warming, maintaining the rigid Zimmerman-Traxler transition state required for >95% ee.

  • Reaction Monitoring: Stir at -78 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3) indicates completion.

  • Quenching & Oxidative Workup (Critical Step): Quench the reaction with methanol (1 mL) at -78 °C, then warm to 0 °C. Add 3.0 M NaOH (2.0 equiv) followed dropwise by 30% H₂O₂ (2.5 equiv). Causality: The initial product is a borinate ester. The oxidative workup strictly cleaves the B-O bond with retention of stereochemistry, liberating the free homoallylic alcohol and oxidizing the pinene auxiliary to isopinocampheol for easier chromatographic separation.

  • Extraction: Dilute with water and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography. Validate the absolute stereochemistry and ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

SynthWorkflow Aldehyde 3-Isopropoxybenzaldehyde TS Zimmerman-Traxler Transition State Aldehyde->TS Reagent (-)-Ipc2BAllyl (Chiral Allylborane) Reagent->TS Product (R)-4-(3-isopropoxyphenyl) -1-buten-4-ol TS->Product Enantioselective Allylation Deriv Downstream APIs (Oxidation/Metathesis) Product->Deriv Scaffold Diversification

Asymmetric synthesis and derivatization workflow of the homoallylic alcohol scaffold.

Downstream Derivatization

Once the chiral 4-(3-iso-Propoxyphenyl)-1-buten-4-ol scaffold is secured, it acts as a springboard for complex API synthesis:

  • Olefin Cross-Metathesis: Utilizing Grubbs II catalyst, the terminal alkene can be coupled with acrylates to yield α,β-unsaturated esters. This extends the carbon chain while preserving the C4 stereocenter, a common tactic in synthesizing macrocyclic kinase inhibitors.

  • Epoxidation and Lactonization: Treatment of the alkene with m-CPBA yields a diastereomeric mixture of epoxides. Subsequent intramolecular ring-opening by the C4 hydroxyl group under Lewis acid catalysis (e.g., BF₃·OEt₂) furnishes substituted tetrahydrofurans, a structural motif prevalent in neuroprotective agents and natural product analogues.

By mastering the synthesis and manipulation of this specific derivative, researchers can efficiently navigate the chemical space surrounding 3-alkoxyphenyl pharmacophores, reducing attrition rates in early-stage drug discovery.

References

  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 7. Diastereoselective and enantioselective synthesis of erythro- and threo-.beta.-methylhomoallyl alcohols via enantioselective allylboration. Journal of the American Chemical Society, 108(19), 5919-5923.[Link]

  • Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society, 115(18), 8467-8468.[Link]

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519.[Link]

Navigating the Synthesis and Sourcing of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the scarcity of information regarding the Chemical Abstracts Service (CAS) number and commercial availability of the specific chemical compound, 4-(3-iso-Propoxyphenyl)-1-buten-4-ol. It serves as a crucial resource for researchers in drug discovery and organic synthesis by providing essential data on structurally analogous compounds, proposing a viable synthetic pathway, and outlining a detailed experimental protocol.

Introduction: Unraveling a Novel Compound

Initial investigations reveal that 4-(3-iso-Propoxyphenyl)-1-buten-4-ol is not a readily cataloged compound. A specific CAS number is not publicly listed, and it does not appear in the catalogs of major chemical suppliers. This suggests the compound is likely a novel chemical entity or a specialized intermediate not yet commercialized. For researchers interested in this molecule, de novo synthesis is the most probable route for acquisition.

This guide provides a framework for its synthesis by examining commercially available, structurally similar molecules. By understanding the properties and synthesis of these analogs, a logical and efficient synthetic strategy for the target compound can be devised.

Analysis of Structurally Related and Commercially Available Compounds

To inform the synthesis of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol, a review of similar, commercially available compounds is instructive. The following table summarizes key information for these analogs:

Compound NameCAS NumberMolecular FormulaSupplier Example(s)
4-Phenyl-1-buten-4-ol936-58-3C₁₀H₁₂OThermo Scientific Chemicals[1][2], Sigma-Aldrich[3]
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol69768-97-4C₁₂H₁₆O₃ChemFaces[4], The Good Scents Company[5], ChemNorm[6]
4-(3-Chlorophenyl)-1-buten-4-olNot specifiedC₁₀H₁₁ClOSanta Cruz Biotechnology[7]
4-(4-Isopropoxyphenyl)butan-2-ol1156099-22-7C₁₃H₂₀O₂ChemScene[8]

These related structures provide a foundation for predicting the chemical behavior and for designing a synthesis of the target molecule. The presence of the buten-4-ol moiety in several of these examples is particularly relevant.

Proposed Synthesis of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

A logical approach to synthesizing 4-(3-iso-Propoxyphenyl)-1-buten-4-ol involves a Grignard reaction, a powerful and well-established method for forming carbon-carbon bonds. The proposed two-step synthesis is outlined below.

Step 1: Preparation of the Grignard Reagent

The synthesis begins with the formation of a Grignard reagent from 3-bromo-isopropoxybenzene. This intermediate can be prepared from 3-bromophenol and 2-bromopropane.

Step 2: Reaction with an Allylic Electrophile

The prepared Grignard reagent is then reacted with an appropriate electrophile, such as acrolein, to introduce the buten-4-ol side chain.

A schematic of the proposed reaction is as follows:

Synthesis_of_4-(3-iso-Propoxyphenyl)-1-buten-4-ol cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Workup 3-bromo-isopropoxybenzene 3-bromo-isopropoxybenzene Grignard_Reagent 3-isopropoxyphenylmagnesium bromide 3-bromo-isopropoxybenzene->Grignard_Reagent   THF Mg Mg Mg->Grignard_Reagent Intermediate Intermediate Grignard_Reagent->Intermediate Acrolein Acrolein Acrolein->Intermediate Target_Molecule 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Intermediate->Target_Molecule H₃O⁺ workup

Caption: Proposed two-step synthesis of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis.

Materials:

  • 3-bromo-isopropoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Step 1: Grignard Reagent Formation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Dissolve 3-bromo-isopropoxybenzene in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acrolein and Workup

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve acrolein in anhydrous THF and add it to the dropping funnel.

  • Add the acrolein solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

Workflow Diagram:

Experimental_Workflow A Setup Inert Atmosphere Apparatus B Activate Mg Turnings A->B C Prepare 3-bromo-isopropoxybenzene in THF B->C D Initiate and Form Grignard Reagent C->D E Cool to 0°C D->E F Prepare Acrolein in THF E->F G Slow Addition of Acrolein F->G H Reaction and Warm to RT G->H I Aqueous Workup (NH4Cl) H->I J Extraction with Diethyl Ether I->J K Drying and Solvent Removal J->K L Purification by Chromatography K->L M Characterization (NMR, IR, MS) L->M

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

While the specific biological activity of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol is uncharacterized, its structural motifs are present in various biologically active molecules. For instance, the isopropoxyphenyl group is found in compounds with adrenergic activities.[9] Furthermore, butenol side chains can be precursors to various functional groups, making this compound a potentially versatile intermediate in the synthesis of more complex molecules. Natural products containing butenol moieties have shown a range of biological activities, highlighting the potential of this structural class in drug discovery.[10][11]

Conclusion

4-(3-iso-Propoxyphenyl)-1-buten-4-ol represents a novel chemical entity with potential for further exploration in medicinal chemistry and materials science. Although not commercially available, this guide provides a clear and actionable synthetic pathway for its preparation. The detailed protocol, based on established chemical principles, offers researchers a solid starting point for obtaining this compound for further study. The analysis of related compounds further enriches the understanding of this chemical space.

References

  • The Good Scents Company. (n.d.). (E)-4-(3,4-dimethoxyphenyl)-3-buten-1-ol, 69768-97-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Organic Syntheses. (n.d.). Buta-2,3-dien-1-ol. Retrieved from [Link]

  • Rojas-Vera, J., et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3698.
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 311–313.
  • MilliporeSigma. (n.d.). 4-Phenyl-1-buten-4-ol 97%. Retrieved from [Link]

  • Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 5(1), 473-479.
  • Erhardt, P. W., et al. (1982). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 25(11), 1402–1407.
  • Google Patents. (n.d.). US20190084921A1 - Method of preparation of 4-isopropylamino-1-butanol.
  • Chen, J., et al. (2024). Role of borneol as enhancer in drug formulation: A review. Journal of Drug Delivery Science and Technology, 95, 105658.

Sources

Structure-activity relationship (SAR) studies involving 3-isopropoxy phenyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies involving 3-isopropoxy phenyl groups Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

A Guide to SAR Optimization, Physicochemical Tuning, and Synthetic Protocols

Executive Summary

The 3-isopropoxy phenyl group represents a privileged substructure in modern drug design, often serving as a critical "switch" for potency and selectivity. Unlike smaller alkoxy substituents (methoxy, ethoxy), the isopropoxy group introduces a specific balance of steric bulk (


) and lipophilicity (

vs. H) that allows it to fill hydrophobic pockets (e.g., kinase gatekeeper regions) without incurring the entropic penalty of flexible linear chains.

This guide analyzes the structure-activity relationship (SAR) mechanics of this moiety, detailing its role in optimizing ligand-protein binding energies, improving metabolic stability, and modulating solubility. We provide evidence-based case studies (FGFR1 inhibitors, Flutolanil) and self-validating synthetic protocols for installing this group.

Physicochemical Profile & Mechanistic Logic

The "Goldilocks" Steric Effect

In SAR studies, the 3-isopropoxy group often occupies a "sweet spot" between the insufficient reach of a methoxy group and the steric clash of a tert-butoxy or long-chain substituent.

  • Conformational Locking: The branched isopropyl group restricts the rotation of the ether bond (C-O-C) more significantly than a linear ethyl chain. This can pre-organize the phenyl ring into a bioactive conformation, reducing the entropic cost of binding.

  • Hydrophobic Cavity Filling: Many binding sites (e.g., ATP-binding pockets in kinases, Complex II in mitochondria) possess hydrophobic sub-pockets defined by residues like Leucine or Phenylalanine. The globular shape of the isopropyl group complements these pockets better than planar aromatic rings or linear alkyl chains.

Comparative Physicochemical Metrics[1]
Substituent (R)

LogP (approx)
Steric Parameter (Es)H-Bond AcceptorPrimary SAR Utility
-H 0.00.00NoBaseline
-OCH

(Methoxy)
+0.3-0.55ModerateElectronic modulation
-OCH

CH

(Ethoxy)
+0.8-0.80ModerateExtension into solvent
-OCH(CH

)

(Isopropoxy)
+1.3 -1.20 Weak Hydrophobic fill / Metabolic shield
-OC(CH

)

(t-Butoxy)
+1.8-2.00Very WeakSteric occlusion (often clashes)

Analyst Note: The transition from ethoxy to isopropoxy often results in a non-linear jump in potency if a specific hydrophobic pocket is engaged. This is observed in FGFR1 inhibitors where the 3-isopropoxy analog (


 nM) outperforms the 3-ethoxy (

nM) and 3-methoxy (

nM) variants [1].

Detailed SAR Case Studies

Kinase Inhibition: FGFR1 and the Hydrophobic Pocket

In the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the 3-position of the phenyl ring attached to an indazole core was identified as a critical vector for optimization.

  • The Challenge: The ATP-binding pocket contains a hydrophobic cavity near the gatekeeper residue. Small groups (methoxy) failed to displace water molecules effectively, while bulky groups (sec-butoxy) caused steric clashes with the backbone.

  • The Solution: The 3-isopropoxy phenyl moiety provided the optimal shape complementarity. Molecular modeling confirmed that the isopropyl group nestled into the hydrophobic cleft, maximizing van der Waals interactions without distorting the ligand binding mode [1].

Agrochemicals: Flutolanil and Complex II

Flutolanil is a systemic fungicide that targets the succinate dehydrogenase complex (Complex II). Its core structure, N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide, relies entirely on the 3-isopropoxy group for efficacy.

  • Mechanism: The isopropoxy group binds in a hydrophobic pocket formed by the interface of the C and D subunits of the enzyme.

  • SAR Insight: Removal of the isopropyl group or replacement with a methyl group drastically reduces binding affinity, highlighting the necessity of the branched alkyl chain for anchoring the inhibitor [2].

Metabolic Stability: Reverse Transcriptase Inhibitors (RTIs)

In Bis(heteroaryl)piperazine (BHAP) analogs targeting HIV-1 RT, oxidative N-dealkylation is a major metabolic clearance pathway.

  • Strategy: Replacing labile N-alkyl groups with 3-isopropoxy substituents on the pyridine/phenyl ring blocked this metabolic soft spot. The ether linkage is significantly more resistant to Cytochrome P450 oxidation than the corresponding amine, enhancing the drug's half-life (

    
    ) [3].
    

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the 3-isopropoxy group during lead optimization.

SAR_Logic Start Lead Compound (Phenyl Ring) Analysis Analyze Binding Pocket (Hydrophobic/Steric Constraints) Start->Analysis Branch1 Small Pocket? Analysis->Branch1 Branch2 Medium Hydrophobic Pocket? Analysis->Branch2 Branch3 Metabolic Liability (N-dealkylation)? Analysis->Branch3 Opt1 Use -F, -Cl, -OMe Branch1->Opt1 Avoid Steric Clash Opt2 Test 3-Isopropoxy Phenyl Branch2->Opt2 Fill Cavity Opt3 Switch Amine to Ether (3-OiPr) Branch3->Opt3 Bioisostere Outcome1 Potency Gain: Shape Complementarity Opt2->Outcome1 Outcome2 Stability Gain: Blocked Metabolism Opt3->Outcome2

Figure 1: Decision logic for implementing the 3-isopropoxy phenyl moiety in lead optimization.

Experimental Protocols

Synthesis of 3-Isopropoxy Phenyl Intermediates

Method A: Williamson Ether Synthesis (Self-Validating Protocol) This method is preferred for its robustness and scalability. It utilizes 3-bromophenol as the starting material, allowing the resulting aryl bromide to be used in subsequent cross-coupling reactions (Suzuki, Buchwald).

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-bromophenol (e.g., 5.0 g, 28.9 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

  • Base Addition: Add

    
     (8.0 g, 57.8 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add 2-bromopropane (4.1 mL, 43.3 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours. Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2x), dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

  • Yield: Expected yield >85% of 1-bromo-3-isopropoxybenzene.

Biological Assay: Competitive Binding (General)

To validate the SAR hypothesis (e.g., kinase inhibition), a competitive binding assay is standard.

  • Preparation: Prepare serial dilutions of the 3-isopropoxy analog and the 3-methoxy reference compound in DMSO (start at 10

    
    M).
    
  • Incubation: Incubate the target protein (e.g., FGFR1 kinase domain) with the compound for 60 minutes at 25°C.

  • Substrate Addition: Add ATP and the peptide substrate.

  • Readout: Measure phosphorylation via fluorescence resonance energy transfer (FRET) or similar detection method.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Success Criterion: The 3-isopropoxy analog should exhibit a lower

      
       than the 3-methoxy control if the hydrophobic pocket hypothesis is correct.
      

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). URL:[Link]

  • Flutolanil (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Impact of the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides. Source: PubMed (2011). URL:[Link]

Methodological & Application

Application Note: Synthesis of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive protocol for the synthesis of the secondary homoallylic alcohol, 4-(3-iso-propoxyphenyl)-1-buten-4-ol. The synthesis is achieved through the nucleophilic addition of an allylmagnesium bromide Grignard reagent to 3-isopropoxybenzaldehyde.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and offers troubleshooting guidance. The described method is a robust and fundamental example of carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science research.[2][3]

Introduction and Scientific Principle

The Grignard reaction is a powerful and versatile organometallic reaction that enables the formation of new carbon-carbon bonds.[3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[3][4]

In this application, we target the synthesis of 4-(3-iso-propoxyphenyl)-1-buten-4-ol, a homoallylic alcohol. Such motifs are valuable intermediates in organic synthesis.[5][6] The synthetic strategy involves two key stages:

  • Formation of the Grignard Reagent: Allyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form allylmagnesium bromide.[7][8]

  • Nucleophilic Addition: The prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde.[9][10] Subsequent acidic work-up protonates the resulting alkoxide to yield the desired secondary alcohol.[4][11]

The overall reaction is highly sensitive to moisture and protic solvents, which will rapidly quench the Grignard reagent.[4][12][13] Therefore, strict anhydrous conditions are paramount for the success of this synthesis.[4][14]

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium a strong nucleophile (carbanion-like).[2][15] This nucleophile attacks the partially positive carbonyl carbon of the 3-isopropoxybenzaldehyde. The pi electrons of the carbonyl bond are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3][9] The reaction is typically irreversible.[13] The final product is obtained by quenching the reaction with a mild acid (e.g., aqueous ammonium chloride), which protonates the alkoxide.[16]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Magnesium TurningsHigh PuritySigma-AldrichMust be activated prior to use.
Allyl Bromide99%Sigma-AldrichCorrosive, toxic, and flammable. Handle with extreme care.[17]
3-isopropoxybenzaldehyde97%Oakwood Chemical[18]
Diethyl Ether (Et₂O)AnhydrousSigma-AldrichRequired for both reagent prep and reaction. Extremely flammable.[12]
Iodine (I₂)Crystal, ACS ReagentFisher ScientificUsed as an activating agent for magnesium.[19][20]
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionFisher ScientificFor reaction quenching.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying the organic layer.
Round-bottom flasks, reflux condenser, addition funnel------All glassware must be oven- or flame-dried.[15][19]
Magnetic stirrer and stir bar---------
Inert gas supply (Nitrogen or Argon)High Purity---For maintaining an inert atmosphere.[15]
Ice-water bath------For temperature control.[19]
Reagent Data
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
MagnesiumMg24.311.46 g60.01.2
Allyl BromideC₃H₅Br120.986.05 g (4.38 mL)50.01.0
3-isopropoxybenzaldehydeC₁₀H₁₂O₂164.208.21 g50.01.0

Experimental Protocol

Workflow Visualization

G cluster_prep Apparatus Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification A Assemble dry glassware (Flask, Condenser, Funnel) B Flame-dry under vacuum A->B C Cool under inert gas (N₂/Ar) B->C D Add Mg turnings & I₂ crystal C->D Start E Add 10% of Allyl-Br solution D->E F Observe initiation (Color change, gentle reflux) E->F G Add remaining Allyl-Br dropwise F->G H Cool Grignard solution to 0 °C G->H I Add aldehyde solution dropwise H->I J Stir at 0 °C, then warm to RT I->J K Quench with sat. aq. NH₄Cl J->K L Extract with Et₂O K->L M Dry organic layer (Na₂SO₄) L->M N Concentrate in vacuo M->N O Purify via column chromatography N->O P Characterize final product O->P

Caption: Experimental workflow for the synthesis of 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

Step-by-Step Procedure

Part A: Preparation of Allylmagnesium Bromide

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dried in an oven (120 °C) overnight or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.[15][19]

  • Magnesium Activation: Place the magnesium turnings (1.46 g, 60.0 mmol) in the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[20]

  • Initiation: In the dropping funnel, prepare a solution of allyl bromide (6.05 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.

  • Causality Check: The reaction initiation is the most critical step. Initiation is indicated by the disappearance of the purple iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[20] If the reaction does not start, gently warm the flask with your hands or a warm water bath. Crushing a piece of magnesium with a dry glass rod may also be necessary.[20]

  • Reagent Formation: Once the reaction has initiated, add the remaining allyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux of the ether solvent.[21] The reaction is exothermic.[4] After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete consumption of the magnesium.

Part B: Reaction with 3-isopropoxybenzaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 3-isopropoxybenzaldehyde (8.21 g, 50.0 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction Control: Add the aldehyde solution dropwise to the stirred Grignard reagent. This addition is highly exothermic; maintain the temperature below 10 °C to minimize side reactions.[22] A thick, white precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts. An audible hiss and some fuming will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.[16]

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

Troubleshooting

ProblemPotential CauseRecommended Solution
Grignard reaction fails to initiate. Wet glassware/solvent; passivated magnesium surface.Ensure all equipment is rigorously dried.[19] Add a fresh crystal of iodine, gently warm, or crush a piece of Mg.[20]
Low yield of final product. Grignard reagent was quenched by moisture or acidic protons.Use high-quality anhydrous solvents and reagents. Ensure an inert atmosphere is maintained throughout.[4][13]
Formation of 1,5-hexadiene byproduct. Wurtz-type coupling of allyl bromide, especially at higher temperatures or in THF.Maintain a controlled, slow addition rate of allyl bromide to keep its concentration low. Diethyl ether is preferred over THF to suppress this side reaction.[7][21]
Unreacted starting aldehyde present. Insufficient Grignard reagent; inefficient addition.Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. Ensure efficient stirring during aldehyde addition.

Safety Precautions

  • General: All operations must be conducted in a certified chemical fume hood.[23] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[24][25]

  • Solvent Hazard: Diethyl ether is extremely flammable and volatile. Its vapors can form explosive mixtures with air.[19] Ensure there are no ignition sources (open flames, hot plates, static discharge) in the vicinity.[17][23]

  • Reagent Hazards: Allyl bromide is toxic, corrosive, and a lachrymator.[17] It should be handled with extreme care in a well-ventilated fume hood. Grignard reagents are corrosive and react violently with water.[24][25]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic and can lead to vigorous boiling of the solvent.[4][23] Always have an ice bath ready for cooling and control the rate of addition carefully.[19]

References

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved February 23, 2026, from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Allylmagnesium bromide. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved February 23, 2026, from [Link]

  • Clark, J. (n.d.). Reactions of aldehydes and ketones with grignard reagents. Chemguide. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved February 23, 2026, from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Allyl Magnesium Bromide and Chloride | Request PDF. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN116178400B - Grignard reagent allyl magnesium bromide preparation process.
  • Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved February 23, 2026, from [Link]

  • Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved February 23, 2026, from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure for Grignard Reagents. Retrieved February 23, 2026, from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved February 23, 2026, from [Link]

  • Smolecule. (n.d.). Synthesis and Application of Alkyl Grignard Reagents. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved February 23, 2026, from [Link]

  • MDPI. (2002, February 28). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved February 23, 2026, from [Link]

  • California State University, Northridge. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Various homoallylic alcohols studied and their d.r. values. Retrieved February 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved February 23, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Retrieved February 23, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 3-Isopropoxy-benzaldehyde. Retrieved February 23, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Grignard reactions. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

Sources

Asymmetric Synthesis of Chiral 4-(3-iso-Propoxyphenyl)-1-buten-4-ol: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 4-(3-iso-propoxyphenyl)-1-buten-4-ol, a chiral allylic alcohol of significant interest in pharmaceutical and materials science. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into various synthetic strategies. Key methodologies, including the Corey-Bakshi-Shibata (CBS) reduction and enantioselective allylation of aldehydes, are presented with step-by-step protocols. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Chiral Allylic Alcohols

Chiral allylic alcohols, such as 4-(3-iso-propoxyphenyl)-1-buten-4-ol, are versatile building blocks in organic synthesis.[1] Their utility stems from the presence of multiple reactive sites—a hydroxyl group, a double bond, and a stereogenic center—which can be further functionalized to construct complex molecular architectures. These motifs are prevalent in a wide array of natural products and pharmaceuticals.[2][3][4] The enantiomeric purity of these compounds is often critical to their biological activity, making their stereoselective synthesis a key challenge and an area of active research.[5]

The 3-iso-propoxyphenyl moiety is a common feature in various biologically active molecules, and the buten-4-ol side chain provides a handle for further synthetic transformations. Consequently, the development of efficient and highly enantioselective methods to access specific enantiomers of 4-(3-iso-propoxyphenyl)-1-buten-4-ol is of paramount importance.

This guide will explore two primary and reliable strategies for the asymmetric synthesis of this target molecule:

  • Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of the corresponding prochiral vinyl ketone, 4-(3-iso-propoxyphenyl)-1-buten-4-one. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy.[6][7][8][9]

  • Asymmetric Allylation of an Aldehyde: This method entails the enantioselective addition of an allyl nucleophile to 3-iso-propoxybenzaldehyde. Various chiral catalysts and reagents have been developed for this transformation.

Strategic Approaches to Asymmetric Synthesis

The selection of a synthetic strategy depends on several factors, including the availability of starting materials, desired enantioselectivity, scalability, and the specific stereoisomer required. Below is a conceptual workflow outlining the decision-making process for synthesizing chiral allylic alcohols.

Asymmetric_Synthesis_Workflow Start Target: Chiral 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Strategy Select Synthetic Strategy Start->Strategy Reduction Asymmetric Reduction of Prochiral Ketone Strategy->Reduction Allylation Asymmetric Allylation of Aldehyde Strategy->Allylation StartingMaterial1 Synthesize 4-(3-iso-Propoxyphenyl)-1-buten-4-one Reduction->StartingMaterial1 StartingMaterial2 3-iso-Propoxybenzaldehyde (Commercially Available) Allylation->StartingMaterial2 Protocol1 Protocol 1: CBS Reduction StartingMaterial1->Protocol1 Protocol2 Protocol 2: Asymmetric Allylation StartingMaterial2->Protocol2 Analysis Purification & Analysis (HPLC, NMR) Protocol1->Analysis Protocol2->Analysis FinalProduct Enantiopure 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Analysis->FinalProduct CBS_Reduction_Mechanism cluster_0 Catalytic Cycle Ketone Prochiral Ketone TransitionState Ternary Complex (Ketone-Catalyst-Borane) Ketone->TransitionState Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH3·THF Borane->Complex Complex->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer ProductComplex Product-Catalyst Complex HydrideTransfer->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Alcohol ProductComplex->Product Release

Caption: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol

Materials:

  • 4-(3-iso-Propoxyphenyl)-1-buten-4-one

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(3-iso-propoxyphenyl)-1-buten-4-one (1.0 eq).

  • Solvent Addition: Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Catalyst Addition: Slowly add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.

  • Borane Addition: Add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral alcohol.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Stereochemistry (S)-enantiomer (with (S)-CBS)

Protocol 2: Asymmetric Allylation of 3-iso-Propoxybenzaldehyde

Asymmetric allylation of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols. [10][11][12]This transformation can be achieved using various chiral reagents and catalysts, including those based on boron, silicon, and titanium. [13][14][15]The protocol described here utilizes a chiral allylboron reagent, which is known for its high enantioselectivity and predictable stereochemical outcome. [13][15]

Rationale and Mechanistic Insight

The reaction proceeds through a closed, chair-like six-membered transition state involving the aldehyde, the chiral allylboron reagent. [13]The stereochemistry of the newly formed stereocenter is dictated by the facial selectivity of the aldehyde addition, which is controlled by the chiral ligands on the boron atom.

Asymmetric_Allylation Aldehyde 3-iso-Propoxybenzaldehyde TransitionState Chair-like Transition State Aldehyde->TransitionState Allylborane Chiral Allylboron Reagent Allylborane->TransitionState ProductFormation Product Formation TransitionState->ProductFormation Workup Workup (Oxidative or Hydrolytic) ProductFormation->Workup Product Chiral Homoallylic Alcohol Workup->Product

Caption: Key steps in the asymmetric allylation of an aldehyde.

Experimental Protocol

Materials:

  • 3-iso-Propoxybenzaldehyde

  • Diisopropyl tartrate (DIPT)

  • Allylboronic acid pinacol ester

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, suspend activated 4 Å molecular sieves in anhydrous toluene.

  • Add diisopropyl tartrate (e.g., (+)-DIPT for the (R)-alcohol, 1.2 eq) to the suspension.

  • Add allylboronic acid pinacol ester (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve 3-iso-propoxybenzaldehyde (1.0 eq) in anhydrous toluene.

  • Reaction: Cool the aldehyde solution to -78 °C. Slowly add the pre-formed chiral allylboron reagent solution to the aldehyde solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Expected Results
ParameterExpected Value
Yield 70-90%
Enantiomeric Excess (ee) >90%
Stereochemistry Predictable based on tartrate ester enantiomer

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized chiral alcohol is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). [16][17]

General Chiral HPLC Protocol
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of alcohols. [16]2. Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

It may be necessary to derivatize the alcohol, for instance, by forming a benzoate or other ester, to improve separation and/or detection. [18]

Conclusion

The asymmetric synthesis of chiral 4-(3-iso-propoxyphenyl)-1-buten-4-ol can be reliably achieved with high enantioselectivity using established methods such as the CBS reduction of the corresponding vinyl ketone or the asymmetric allylation of 3-iso-propoxybenzaldehyde. The choice of method will depend on the specific requirements of the synthesis. Both protocols provided offer excellent stereocontrol and are amenable to a range of substrates. Careful execution of the experimental procedures and rigorous analysis of the product's enantiopurity are essential for obtaining the desired chiral allylic alcohol in high quality.

References

  • Brown, H. C., Jadhav, P. K., & Perumal, P. T. (1984). Chiral synthesis via organoboranes. 5. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols. The Journal of Organic Chemistry, 49(21), 4089–4093.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
  • Hodgson, D. M., & Humphreys, P. G. (2007). Synthesis of Allylic Alcohols.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-300.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Miao, R., Huang, J., Xia, Y., Wei, Y., Luo, R., & Ouyang, L. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. The Journal of Organic Chemistry, 87(13), 8576–8588.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Pfenninger, A. (1986).
  • Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters, a new class of chiral allylboronates. Journal of the American Chemical Society, 107(26), 8186–8190.
  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).

Sources

Application Note: Chemoselective Hydrogenation of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists optimizing the reduction of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (hereinafter Compound A ) to 1-(3-isopropoxyphenyl)butan-1-ol (hereinafter Compound B ).

The guide addresses the critical chemoselectivity challenge: reducing a terminal alkene without triggering the hydrogenolysis of a labile benzylic alcohol or cleaving the aryl ether.

Strategic Analysis & Chemical Logic

The Substrate & Transformation

The substrate, 4-(3-iso-Propoxyphenyl)-1-buten-4-ol , contains three distinct functional groups with varying susceptibility to reduction:

  • Terminal Alkene (

    
    ):  Highly reactive; reduces rapidly under mild conditions.
    
  • Benzylic Alcohol (

    
    ):  Susceptible to hydrogenolysis (
    
    
    
    ) over Palladium catalysts, especially in the presence of trace acid or at elevated temperatures.
  • Aryl Isopropyl Ether: Generally stable but can cleave under harsh acidic hydrogenation conditions (Lewis acid catalyzed).

The Chemoselectivity Challenge

The primary risk is Hydrogenolysis . On a standard Pd/C surface, the benzylic C-O bond is weakened by the aromatic ring's electron donation. If the catalyst surface is acidic (common with unwashed Pd/C) or if the solvent is protic/acidic (e.g., AcOH, unbuffered MeOH), the hydroxyl group is protonated or activated, leading to the formation of the deoxy-impurity 1-butyl-3-isopropoxybenzene .

Mechanism of Failure (Side Reaction):



Solution Strategy: To prevent this, we must "poison" the highly active sites responsible for C-O cleavage or neutralize the surface acidity without inhibiting the hydrogenation of the alkene.

  • Method A (Recommended): Pd/C with an amine additive (Base-modified surface).

  • Method B (Alternative): Platinum oxide (

    
    ), which is historically less active for hydrogenolysis than Pd.
    
Reaction Pathway Diagram

The following logic map illustrates the competing pathways and the control points implemented in this protocol.

Hydrogenation_Pathways Start Substrate: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Catalyst Catalyst Surface (Pd/C) Start->Catalyst Alkene_Ads Alkene Adsorption (Fast) Catalyst->Alkene_Ads Preferred Benzylic_Ads Benzylic OH Adsorption (Slower but Risky) Catalyst->Benzylic_Ads Competitive Product Target Product: 1-(3-isopropoxyphenyl)butan-1-ol Alkene_Ads->Product + H2 (1 atm) Impurity Deoxy Impurity: 1-butyl-3-isopropoxybenzene Benzylic_Ads->Impurity + H2 / Acidic Sites Base Additive: K2CO3 or TEA Base->Benzylic_Ads BLOCKS Acid Sites

Figure 1: Mechanistic pathway showing the suppression of hydrogenolysis via basic additives.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 4-(3-iso-Propoxyphenyl)-1-buten-4-olStarting Material
Catalyst 5% Pd/C (Degussa Type or equivalent)Hydrogenation Catalyst
Solvent Ethyl Acetate (EtOAc) or TolueneNon-protic solvent to minimize ionization
Additive Potassium Carbonate (

) or Triethylamine (

)
Acid Scavenger / Catalyst Poison
Hydrogen Source

Balloon (1 atm)
Reductant
Detailed Methodology (Base-Modified Pd/C)

Rationale: This protocol uses Ethyl Acetate (aprotic) and


 to ensure the benzylic alcohol remains unprotonated, effectively shutting down the hydrogenolysis pathway.

Step-by-Step Procedure:

  • Preparation:

    • In a clean, dry 3-neck round-bottom flask (RBF), dissolve 10.0 mmol of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol in 50 mL of Ethyl Acetate (0.2 M concentration).

    • Note: Do not use Methanol if hydrogenolysis has been observed previously; protic solvents stabilize the transition state for C-OH cleavage.

  • Catalyst Loading (Inert Atmosphere):

    • Add 50 mg of anhydrous

      
       (0.36 mmol, ~0.03 eq) to the solution.
      
    • Carefully add 10 wt% (relative to substrate mass) of 5% Pd/C catalyst.

    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of solvent or add it under a stream of Nitrogen/Argon.

  • Hydrogenation:

    • Seal the flask with a septum and attach a hydrogen balloon.

    • Purge the system: Evacuate (light vacuum) and refill with

      
       three times.
      
    • Stir vigorously at Room Temperature (20-25°C) .

    • Control: Do not heat. Elevated temperatures (>40°C) drastically increase the rate of hydrogenolysis.

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC after 1 hour.

    • Endpoint: Disappearance of the alkene spot. The product usually has a very similar Rf to the starting material (slightly more polar). Stain with

      
       (alkene shows brown, product does not).
      
  • Workup:

    • Once conversion is complete (typically 2-4 hours), flush the system with Nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Wash the filter cake with 20 mL of EtOAc.

    • Concentrate the filtrate under reduced pressure (

      
      , 200 mbar).
      
  • Purification:

    • The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane

      
       10% EtOAc/Hexane).
      

Quality Control & Data Interpretation

Expected Analytical Data

To validate the success of the reaction, compare the NMR signals of the Start Material (SM) and Product (P).[1]

FeatureStarting Material (

NMR)
Product (

NMR)
Interpretation
Alkene Multiplet

5.8 (1H),

5.1 (2H)
Absent Successful Hydrogenation
Benzylic H Triplet/dd

4.6-4.7 (1H)
Multiplet

4.6-4.7 (1H)
Present (Retention of OH)
Alkyl Chain Allylic


2.5
New multiplets

1.2-1.8
Formation of butyl chain
Aryl Ether Septet

4.5 (1H), Doublet

1.3 (6H)
UnchangedStability of iso-propoxy group
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Product is "Deoxy" (Ar-butyl) Hydrogenolysis occurred.1. Increase Base (

).2. Switch solvent to Toluene.3. Switch catalyst to 5% Pt/C (sulfided).
Incomplete Conversion Catalyst poisoning.1. Repurify substrate (remove sulfur/amine traces).2. Increase

pressure to 3 bar (Parr shaker).
Ether Cleavage (Phenol formed) System too acidic.Ensure

is present. Avoid mineral acids in workup.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups. Organic Reactions, 7, 263. Link (Classic review on mechanism and prevention of benzylic hydrogenolysis).

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Tetrahedron Letters, 36(20), 3465-3468. Link (Establishes the use of amine additives to poison hydrogenolysis sites).

  • Fouilloux, P. (1983). The nature of the active sites on palladium catalysts. Applied Catalysis, 8(1), 1-42. (Explains the surface chemistry required for selectivity).

Sources

Scalable manufacturing process for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Process Chemistry & Scale-Up Series

Executive Summary

This Application Note details a robust, scalable manufacturing process for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-isopropoxyphenyl)but-3-en-1-ol), a critical homoallylic alcohol intermediate used in the synthesis of bioactive pharmaceutical scaffolds.

While laboratory-scale synthesis often utilizes Barbier conditions or catalytic allylations, these methods frequently suffer from high cost (noble metals) or heterogeneous initiation latency (Zn/Mg activation) upon scale-up. This protocol validates a controlled semi-batch Grignard addition strategy using Allylmagnesium Bromide. Key improvements include a specific temperature-ramping profile to mitigate thermal runaway risks and a buffered quench protocol to prevent emulsion formation—a common bottleneck in large-scale magnesium chemistry.

Retrosynthetic & Mechanistic Analysis

The target molecule is constructed via the nucleophilic 1,2-addition of an allyl anion to an electron-rich aromatic aldehyde.

Chemical Pathway

The process relies on the chemoselective addition of Allylmagnesium Bromide to 3-Isopropoxybenzaldehyde . The presence of the electron-donating isopropoxy group at the meta position slightly deactivates the carbonyl carbon, requiring strict stoichiometry control to drive conversion while minimizing the formation of "pinacol" coupling byproducts (homodimerization).

Reaction Scheme Visualization

The following diagram illustrates the transformation and the critical intermediate species.

ReactionScheme SM1 3-Isopropoxybenzaldehyde (C10H12O2) Inter Mg-Alkoxide Complex (Tetrahedral Intermediate) SM1->Inter + Reagent -10°C to 0°C Reagent AllylMgBr (in THF/Et2O) Reagent->Inter Product 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (Target) Inter->Product + Quench Exothermic Quench Acidic Hydrolysis (aq. H2SO4 / NH4Cl)

Figure 1: Reaction pathway demonstrating the conversion of aldehyde to homoallylic alcohol via magnesium alkoxide intermediate.

Process Development Strategy

Solvent Selection: THF vs. Diethyl Ether

While diethyl ether is common in academic literature, it is unsuitable for pilot-plant operations due to its low flash point (-45°C) and peroxide formation risk.

  • Decision: Anhydrous Tetrahydrofuran (THF) is selected.[1] It offers higher boiling point stability and better solubility for the magnesium alkoxide intermediate, preventing reactor fouling.

Thermal Management (The "Semi-Batch" Approach)

Direct mixing of allyl halides and magnesium metal (Barbier condition) on a kilogram scale poses a severe safety risk due to induction periods followed by rapid exotherm.

  • Protocol: We utilize pre-formed Allylmagnesium Bromide (1.0 M in THF) .

  • Dosing Strategy: The Grignard reagent is added to the aldehyde solution (inverse addition) or vice-versa. For this substrate, adding the Grignard to the Aldehyde is preferred to maintain a low concentration of the nucleophile relative to the electrophile initially, reducing Wurtz coupling side reactions (biphenyl formation).

Detailed Manufacturing Protocol

Scale Basis: 1.0 kg Input (3-Isopropoxybenzaldehyde) Expected Yield: 85–92% Purity Target: >98.0% (HPLC)

Step 1: Reactor Preparation[2]
  • Equipment: 20 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (hydrofoil impeller), reflux condenser, N2 inlet/bubbler, and a calibrated dosing pump.

  • Inerting: Perform three Vacuum/Nitrogen purge cycles to ensure O2 < 500 ppm and moisture < 100 ppm.

Step 2: Charge and Dissolution
  • Charge 3-Isopropoxybenzaldehyde (1.0 kg, 6.09 mol) into the reactor.

  • Charge Anhydrous THF (5.0 L) .

  • Start agitation at 150 RPM.

  • Cool the jacket to -15°C . Allow internal temperature (IT) to reach -10°C .

Step 3: Controlled Addition (Critical Step)
  • Reagent: Load Allylmagnesium Bromide (1.0 M in THF, 7.3 L, 1.2 equiv) into a separate dosing vessel.

  • Dosing: Begin addition via dosing pump.

    • Rate: 30–50 mL/min.[2]

    • Limit: Maintain Internal Temperature (IT) < 5°C .

    • Observation: The solution will turn from clear/yellow to a turbid suspension as the Mg-alkoxide precipitates.

  • Post-Addition: Once addition is complete, warm the jacket to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Specification: < 1.0% residual aldehyde.

Step 4: Quench and Workup

Rationale: Magnesium salts form gelatinous emulsions with simple water quenches. We use a buffered acid quench to solubilize Mg salts.

  • Cool reaction mixture to 0°C .

  • Prepare a 10% Aqueous Sulfuric Acid (H2SO4) solution (or saturated NH4Cl for milder conditions, but H2SO4 ensures faster phase break).

  • Slow Quench: Add the acid solution slowly. Caution: Massive Exotherm and Gas Evolution (Propylene release from excess Grignard). Maintain IT < 25°C.

  • Agitate vigorously for 30 minutes until two clear layers form.

  • Phase Separation: Drain the lower aqueous layer (Mg salts).

  • Wash: Wash the organic layer with 10% NaHCO3 (2.0 L) and Brine (2.0 L).

  • Concentration: Distill off THF under reduced pressure (45°C, 150 mbar).

Step 5: Purification (Distillation)

Since the product is a high-boiling oil, fractional distillation is required to remove non-volatile oligomers.

  • Transfer crude oil to a Short Path Distillation unit.

  • Vacuum: < 1.0 mbar (High Vacuum).

  • Main Fraction Collection:

    • Fore-run (impurities): Discard fractions boiling < 110°C.

    • Product Fraction: Collect vapor temperature 125°C – 135°C (at 0.5 mbar).

  • Yield: Expect ~1.05 – 1.15 kg of clear, colorless oil.

Critical Process Parameters (CPPs)

ParameterSet PointCritical LimitImpact of Deviation
Moisture Content (KF) < 0.05%> 0.1%Grignard decomposition; Low Yield.
Dosing Temp (IT) -5°C> 10°CIncreased impurity profile (Wurtz coupling).
Stoichiometry 1.20 eq< 1.05 eqIncomplete conversion; difficult separation of SM.
Quench pH pH < 2pH > 4Emulsion formation; slow phase separation.

Process Flow Diagram

The following Graphviz diagram visualizes the operational workflow, highlighting the critical control points (CCPs).

ProcessFlow Start Raw Material Check (KF < 0.05%) Reactor Reactor Charge Aldehyde + THF Cool to -10°C Start->Reactor Dosing Controlled Addition AllylMgBr (1.2 eq) Maintain T < 5°C Reactor->Dosing IPC IPC: HPLC Analysis Target: <1% SM Dosing->IPC IPC->Dosing Fail (Add more reagent) Quench Quench & Separation 10% H2SO4 Phase Break IPC->Quench Pass Distill High Vac Distillation 125-135°C @ 0.5 mbar Quench->Distill Final Final Product Packaging (Inert Atmosphere) Distill->Final

Figure 2: Operational workflow for the kilogram-scale synthesis of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

Safety & Hazards Analysis (SHE)

  • Allylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water releasing flammable gas. All transfers must use closed-system cannulation or pressure transfer.

  • Exotherm: The heat of reaction is estimated at -220 kJ/mol. Cooling failure during dosing can lead to solvent boiling (THF bp 66°C).

    • Mitigation: Automatic dosing interlock. If IT > 10°C, pump stops immediately.

  • Propylene Evolution: During quench, unreacted allyl Grignard releases propylene gas. Ensure reactor venting is sized correctly and leads to a scrubber/flare.

References

  • Organic Syntheses, Coll. Vol. 9, p. 28 (1998) . Preparation of Allylmagnesium Bromide and reaction with aldehydes.

  • Sigma-Aldrich . 3-Isopropoxybenzaldehyde Product Specification.

  • PubChem Compound Summary . 4-Isopropoxybenzaldehyde.

  • American Chemical Society (ACS) Chemical Reviews . Reactions of Allylmagnesium Reagents with Carbonyl Compounds.

  • Thieme Chemistry (Science of Synthesis) . Allylic Grignard Reagents: Scale-up considerations.

Sources

Application Notes & Protocols: Strategic Coupling of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling reagents and protocols for 4-(3-iso-propoxyphenyl)-1-buten-4-ol. This key intermediate possesses a secondary allylic alcohol tethered to an aryl moiety, presenting both unique challenges and synthetic opportunities. We will move beyond a simple listing of procedures to explore the mechanistic rationale behind reagent selection, enabling the strategic design of synthetic pathways. Protocols detailed herein cover essential C-C, C-O, and C-N bond-forming reactions, supported by mechanistic diagrams, comparative data tables, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

The molecule 4-(3-iso-propoxyphenyl)-1-buten-4-ol is a versatile building block in organic synthesis. Its structure is characterized by three key functional domains: an aryl ring amenable to electrophilic substitution, a secondary allylic alcohol that is a locus for stereoselective transformations, and a terminal alkene that can participate in various addition reactions. The ability to selectively functionalize the allylic alcohol position through coupling reactions is critical for elaborating the molecular framework, making it a valuable precursor for complex molecules in medicinal chemistry and materials science.

The primary challenge in coupling reactions involving this substrate lies in the poor leaving group ability of the hydroxyl (-OH) group.[1][2] Direct nucleophilic substitution is generally not feasible without activation. Therefore, modern synthetic strategies rely on two primary approaches:

  • In Situ Activation: The alcohol is converted into a reactive intermediate within the reaction mixture, for example, through protonation by Brønsted/Lewis acids or via formation of an alkoxyphosphonium salt under Mitsunobu conditions.[1][3]

  • Transition-Metal Catalysis: Metals like palladium, nickel, or iridium activate the allylic system by forming a π-allyl intermediate, which then becomes susceptible to nucleophilic attack.[4][5] This approach is often highly regio- and stereoselective.

This guide will detail robust protocols based on these activation principles.

C-C Bond Formation: Palladium- and Nickel-Catalyzed Cross-Coupling

Carbon-carbon bond formation is fundamental to building molecular complexity. For a substrate like 4-(3-iso-propoxyphenyl)-1-buten-4-ol, transition-metal-catalyzed cross-coupling reactions provide a powerful tool for introducing new aryl, vinyl, or alkyl groups at the allylic position.

Suzuki-Miyaura Coupling for Allylic Arylation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, can be adapted for the direct use of allylic alcohols.[4] Nickel catalysis, in particular, has emerged as a cost-effective and efficient alternative to palladium for this transformation, especially when using unprotected alcohols.[6][7] The key to success lies in the selection of a suitable ligand that stabilizes the catalytic species and promotes high yields.[7]

Causality of Reagent Choice:

  • Catalyst: Nickel(0) complexes are effective for activating the C-O bond of allylic alcohols.[7] The use of a pre-catalyst like Ni(cod)₂ is common.

  • Ligand: Bidentate N-heterocyclic carbene (NHC)/phosphine ligands are crucial. They enhance catalyst stability and lifetime, preventing the rapid decomposition often seen with monodentate ligands, which leads to higher conversions.[6][7]

  • Base: A base is required to facilitate the transmetalation step in the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Ni(0) OAP Oxidative Addition Pd0->OAP Pd_allyl π-allyl-Ni(II)-OH OAP->Pd_allyl TM Transmetalation Pd_allyl->TM Pd_aryl π-allyl-Ni(II)-Ar TM->Pd_aryl RE Reductive Elimination Pd_aryl->RE RE->Pd0 Regeneration Product Coupled Product RE->Product Substrate Allylic Alcohol (R-OH) Substrate->OAP Boronic Arylboronic Acid (Ar-B(OR)2) Boronic->TM Base Base Base->TM

Caption: Catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura coupling of an allylic alcohol.

Protocol 2.1: Nickel-Catalyzed Suzuki Coupling of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Reagent/ParameterQuantityNotes
Substrate 4-(3-iso-propoxyphenyl)-1-buten-4-ol (1.0 equiv)---
Arylboronic Acid 1.2 equivCan be varied (e.g., phenylboronic acid, 4-tolylboronic acid).
Catalyst Ni(cod)₂ (5 mol%)Nickel(0) source.
Ligand Bidentate NHC/phosphine ligand (e.g., IPr-PO) (5.5 mol%)Critical for catalyst stability and yield.[7]
Base K₃PO₄ (2.0 equiv)A common base for Suzuki couplings.
Solvent Dioxane or TolueneAnhydrous conditions are recommended.
Temperature 80-100 °CReaction temperature may require optimization.
Time 12-24 hMonitor by TLC or GC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(cod)₂ and the NHC/phosphine ligand.

  • Add the solvent (e.g., dioxane) and stir for 15 minutes at room temperature to allow for complex formation.

  • Add the arylboronic acid, K₃PO₄, and finally the 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

  • Heat the reaction mixture to the specified temperature and stir for the required time, monitoring its progress.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction for β-Arylated Carbonyl Compounds

The Heck reaction traditionally couples alkenes with aryl halides. When applied to allylic alcohols, the initial C-C bond formation is often followed by isomerization of the resulting enol to yield a carbonyl compound.[8] This provides a powerful method for synthesizing β-arylated ketones or aldehydes from 4-(3-iso-propoxyphenyl)-1-buten-4-ol. Modern protocols utilize arylhydrazines as "green" arylation reagents, which release N₂ and water as byproducts.[8]

Protocol 2.2: Palladium-Catalyzed Heck Reaction with an Arylhydrazine

Reagent/ParameterQuantityNotes
Substrate 4-(3-iso-propoxyphenyl)-1-buten-4-ol (1.0 equiv)---
Arylating Agent Arylhydrazine hydrochloride (1.5 equiv)A green alternative to aryl halides.[8]
Catalyst Pd(OAc)₂ (5 mol%)Common palladium(II) precatalyst.
Oxidant AirThe reaction is typically run open to the atmosphere.[8]
Solvent DMF or DMSOPolar aprotic solvent.
Temperature 80 °CMild reaction conditions.
Time 12 hMonitor by TLC or GC-MS.

Step-by-Step Methodology:

  • In a round-bottom flask open to the air, combine 4-(3-iso-propoxyphenyl)-1-buten-4-ol, the arylhydrazine hydrochloride, and Pd(OAc)₂.

  • Add the solvent (e.g., DMF) and stir the mixture.

  • Heat the reaction to 80 °C and maintain for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting β-arylated ketone via flash column chromatography.

C-O Bond Formation: Etherification and Esterification

The hydroxyl group of 4-(3-iso-propoxyphenyl)-1-buten-4-ol is a prime site for forming C-O bonds, leading to valuable ethers and esters. The Mitsunobu reaction is a classic and highly reliable method for this transformation, proceeding with a clean inversion of stereochemistry at the carbinol center.[9][10][11]

Mitsunobu Esterification

The Mitsunobu reaction activates the alcohol by forming a reactive alkoxyphosphonium salt, which is then displaced by a nucleophile, such as a carboxylate anion.[11] This method is renowned for its mild conditions and stereospecificity.

Causality of Reagent Choice:

  • Phosphine: Triphenylphosphine (PPh₃) is the classic and most common reductant used.

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) act as the oxidants that, in combination with PPh₃, form the key betaine intermediate.[9][10]

  • Nucleophile: A carboxylic acid is used for esterification. The pKa of the nucleophile should generally be below 13 for the reaction to proceed efficiently.[11]

Mitsunobu_Mechanism cluster_main Mitsunobu Reaction Mechanism R1 PPh3 I1 Betaine Intermediate [Ph3P+-N(CO2Et)-N--CO2Et] R1->I1 R2 DEAD R2->I1 R3 R'-OH (Alcohol) I2 Protonated Betaine R3->I2 R4 Nu-H (Nucleophile) Product Coupled Product (R'-Nu) R4->Product I1->I2 + R'-OH I3 Alkoxyphosphonium Salt [R'-O-P+Ph3] I2->I3 - DEAD-H2 I3->Product + Nu- Side1 Ph3P=O I3->Side1 Side2 DEAD-H2

Caption: Simplified mechanism of the Mitsunobu reaction for alcohol activation and substitution.

Protocol 3.1: Mitsunobu Esterification with Benzoic Acid

Reagent/ParameterQuantityNotes
Substrate 4-(3-iso-propoxyphenyl)-1-buten-4-ol (1.0 equiv)---
Phosphine Triphenylphosphine (PPh₃) (1.5 equiv)---
Azodicarboxylate DIAD or DEAD (1.5 equiv)Add dropwise at low temperature.
Nucleophile Benzoic Acid (1.2 equiv)Can be substituted with other carboxylic acids.
Solvent Tetrahydrofuran (THF)Anhydrous THF is essential.
Temperature 0 °C to Room TemperatureInitial cooling prevents side reactions.
Time 2-6 hMonitor by TLC.

Step-by-Step Methodology:

  • Dissolve 4-(3-iso-propoxyphenyl)-1-buten-4-ol, benzoic acid, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise via syringe to the stirred solution. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours until the starting alcohol is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired ester.[11]

C-N Bond Formation: Allylic Amination

Introducing a nitrogen atom at the allylic position is a key transformation for synthesizing compounds with potential biological activity. While the Buchwald-Hartwig amination is a cornerstone of C-N coupling, its direct application to allylic alcohols can be challenging.[12][13] A more direct and highly effective method is to again leverage the Mitsunobu reaction, this time with a nitrogen nucleophile.[14]

Mitsunobu Amination with Phthalimide

Using phthalimide as the nitrogen source in a Mitsunobu reaction provides a protected primary amine. The phthalimide group can be subsequently removed under standard conditions (e.g., hydrazine hydrate) to yield the free amine. This two-step sequence is a robust method for converting an alcohol to a primary amine with inversion of configuration.[11][14]

General_Workflow cluster_main General Experimental Workflow A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Setup (Solvent, Reactants, Catalyst) A->B C 3. Reaction Execution (Heating/Cooling, Stirring) B->C D 4. Monitoring (TLC, GC-MS, LC-MS) C->D Periodic Sampling D->C Continue Reaction E 5. Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for performing coupling reactions in organic synthesis.

Protocol 4.1: Mitsunobu Amination using Phthalimide

Reagent/ParameterQuantityNotes
Substrate 4-(3-iso-propoxyphenyl)-1-buten-4-ol (1.0 equiv)---
Phosphine Triphenylphosphine (PPh₃) (1.5 equiv)---
Azodicarboxylate DEAD (1.5 equiv)Add dropwise at 0 °C.
Nucleophile Phthalimide (1.5 equiv)Nitrogen source.
Solvent Anhydrous THF---
Temperature 0 °C to Room Temperature---
Time 4-12 hMonitor by TLC.

Step-by-Step Methodology:

  • Follow the procedure outlined in Protocol 3.1, substituting benzoic acid with phthalimide.

  • After the reaction is complete and the solvent has been removed, purify the crude N-allylphthalimide product by column chromatography or recrystallization.

  • To deprotect, dissolve the purified product in ethanol, add hydrazine hydrate (4-5 equivalents), and heat the mixture to reflux for 2-4 hours.

  • After cooling, filter off the phthalhydrazide precipitate.

  • Acidify the filtrate with HCl, wash with ether to remove non-basic impurities, and then basify the aqueous layer with NaOH.

  • Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.

Conclusion

The functionalization of 4-(3-iso-propoxyphenyl)-1-buten-4-ol is readily achievable through a variety of modern synthetic methods. The choice of reagent and protocol is dictated by the desired bond construction (C-C, C-O, or C-N) and stereochemical outcome. Transition-metal catalysis, particularly with nickel and palladium, offers powerful routes for C-C bond formation, enabling the synthesis of complex carbon skeletons. For C-O and C-N bond formation, the Mitsunobu reaction remains a highly reliable and stereospecific method that proceeds under mild conditions. By understanding the mechanistic principles behind these protocols, researchers can effectively leverage this versatile substrate in the development of novel chemical entities.

References

  • D. A. Evans, G. C. Fu, A. H. Hoveyda. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. [Link][9][10]

  • C. Wang, et al. Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β-Arylated Carbonyl Compounds. The Journal of Organic Chemistry. [Link][8]

  • A. B. D. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. The Heck Reaction of Allylic Alcohols Catalyzed by Palladium Nanoparticles in Water: Chemoenzymatic Synthesis of (R)-(−)-Rhododendrol. Academia.edu. [Link]

  • J. D. White, et al. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. ResearchGate. [Link][14]

  • A. A. C. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]

  • S. H. Nazari, et al. Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands. Brigham Young University ScholarsArchive. [Link][6]

  • D. A. Evans, G. C. Fu, A. H. Hoveyda. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. [Link][10]

  • J. T. Edwards, et al. Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. PMC. [Link][15]

  • Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. PubMed. [Link]

  • Y. Wang, et al. Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. Chemical Communications. [Link][16]

  • H. Minami, et al. Palladium-Catalyzed Allylic Esterification via C–C Bond Cleavage of a Secondary Homoallyl Alcohol. Organic Letters. [Link]

  • B. H. Lipshutz, et al. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. PMC. [Link]

  • Y. Wang, et al. Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. Chemical Communications. [Link]

  • S. H. Nazari, et al. Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate N-Heterocyclic Carbene (NHC)/Phosphine Ligands. ACS Publications. [Link][7]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]

  • J. H. Kim, et al. Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters. [Link]

  • T. M. Giangiordano, et al. Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Journal of the American Chemical Society. [Link]

  • T. V. A. Nguyen, et al. Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. European Journal of Organic Chemistry. [Link][4]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link][11]

  • E. V. P. S. R. S. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Dehydrative Cross-Coupling Reactions of Allylic Alcohols with Olefins. HomKat. [Link]

  • E. V. P. S. R. S. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. ChemInform Abstract: Dehydrative Cross-Coupling Reactions of Allylic Alcohols with Olefins. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • H. A. Bruson, et al.
  • J. S. Lee, et al. Stereoselective Cross-Coupling between Allylic Alcohols and Aldimines. PMC. [Link]

  • 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. [Link][17]

  • T. B. T. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Activation of Alcohols with Carbon Dioxide: Intermolecular Allylation of Weakly Acidic Pronucleophiles. Organic Letters. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link][1]

  • Buchwald -Hartwig Amination. OpenOChem Learn. [Link][13]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

  • M. A. K. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link][2]

  • A. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • M. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • T. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews. [Link][5]

  • Asymmetric Transition Metal-Catalyzed Allylic Alkylations. PubMed. [Link]

  • C. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Free-Radical-Initiated Coupling Reaction of Alcohols and Alkynes: Not C-O but C-C Bond Formation. ResearchGate. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • New and Stereoselective Synthesis of 1,4-Disubstituted Buten-4-ols (Homoallylic Alcohol α-Adducts) from the Corresponding γ-Isomers (3,4-Disubstituted Buten-4-ols) via an Acid-Catalyzed Allyl-Transfer Reaction with Aldehydes. Organic Chemistry Portal. [Link]

  • J. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. ChemRxiv. [Link]

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  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

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  • S. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • R. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Extraction Challenges

As a Senior Application Scientist, the first step in optimizing any extraction is understanding the structural vulnerabilities of your target analyte. 4-(3-iso-Propoxyphenyl)-1-buten-4-ol is a moderately polar molecule characterized by a hydrophobic aromatic ring, an isopropoxy ether linkage, and a critical benzylic/homoallylic hydroxyl group .

The primary challenge in its extraction is its high susceptibility to acid-catalyzed dehydration. Because the hydroxyl group is benzylic, protonation and subsequent loss of water generates a highly resonance-stabilized carbocation. The adjacent terminal alkene further drives this degradation, as deprotonation yields a thermodynamically stable conjugated diene (1-(3-isopropoxyphenyl)buta-1,3-diene). Consequently, strict pH control and optimal solvent selection are not just recommendations—they are mandatory for preserving the molecule's structural integrity.

Troubleshooting & FAQs

Q1: Why is my target compound degrading into a conjugated diene during extraction? A1: Causality: Your aqueous phase is likely too acidic. Under acidic conditions, the benzylic hydroxyl group is protonated and leaves as water, forming a resonance-stabilized benzylic carbocation. This intermediate rapidly loses a proton to form a conjugated diene, driven by the thermodynamic stability of the extended conjugated system. Solution: Maintain the aqueous matrix at a strictly neutral to slightly basic pH (pH 7.5–8.5) using a mild buffer (e.g., saturated aqueous


) prior to and during liquid-liquid extraction (LLE)[1].

Q2: Which organic solvents are optimal for extracting this compound while adhering to green chemistry standards? A2: Causality: The target molecule has mixed polarity (a hydrophobic ether/arene paired with a hydrophilic hydroxyl). According to the CHEM21 Solvent Selection Guide, highly non-polar solvents like hexane yield poor recovery for such solutes, while traditional polar solvents like dichloromethane (DCM) pose severe environmental and health hazards[2]. Solution: Utilize a moderately polar, "recommended" green solvent such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is particularly effective; it offers excellent phase separation from water and strong solvation for benzylic alcohols due to its hydrogen-bond accepting ether oxygen[2].

Q3: I am encountering persistent emulsions when scaling up the extraction. How can this be resolved? A3: Causality: Emulsions in LLE occur when extracting moderately polar compounds from complex aqueous matrices, especially if the density difference between the aqueous and organic phases is small, or if trace surfactants are present[3]. Solution: Implement the "salting-out" effect. Add 3–5 M sodium chloride (NaCl) or sodium sulfate (


) to the aqueous phase. This increases the ionic strength and density of the aqueous layer, decreasing the aqueous solubility of the target analyte (driving it into the organic phase) and promoting rapid phase separation[1].

Q4: How do I optimize the solvent ratio for maximum recovery? A4: Causality: Recovery is dictated by the partition coefficient (LogP). While a generic optimum ratio of aqueous to organic solvent is often cited as 1:7 for challenging extractions, utilizing a single massive volume of solvent is inefficient[1]. Solution: Perform sequential extractions. Using three smaller volumes of organic solvent (e.g., 3 x 20 mL) is mathematically more efficient than a single large-volume extraction (e.g., 1 x 60 mL) due to the continuous re-equilibration of the partition coefficient[3].

Mechanistic & Workflow Visualizations

DegradationPathway A 4-(3-iso-Propoxyphenyl) -1-buten-4-ol (Target) B Protonated Alcohol Intermediate A->B H+ (Acidic pH) C Benzylic Carbocation (Resonance Stabilized) B->C -H2O D 1-(3-isopropoxyphenyl) buta-1,3-diene (Degradation Product) C->D -H+ (Dehydration)

Fig 1. Acid-catalyzed dehydration mechanism of the target benzylic alcohol.

LLEWorkflow Start Aqueous Sample Containing Target pH Adjust pH to 7.5-8.5 (Prevent Dehydration) Start->pH Solvent Select Green Solvent (EtOAc or 2-MeTHF) pH->Solvent Extract Perform LLE (Sequential 3x) Solvent->Extract Emulsion Emulsion Formed? Extract->Emulsion Salt Add 3-5M NaCl/Na2SO4 (Salting-Out) Emulsion->Salt Yes Separate Phase Separation & Collection Emulsion->Separate No Salt->Separate

Fig 2. Decision tree for optimizing the liquid-liquid extraction workflow.

Quantitative Data Presentation

Table 1: Solvent Selection Matrix for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

SolventCHEM21 ClassificationPolarity Index (P')Suitability for TargetRemarks
2-Methyltetrahydrofuran Recommended4.0Excellent High recovery; excellent phase separation; green alternative to DCM.
Ethyl Acetate (EtOAc) Recommended4.4Good Good recovery; prone to hydrolysis if pH > 9; sustainable profile.
Dichloromethane (DCM) Problematic/Hazardous3.1Moderate High solvating power but severe EHS (Environmental, Health, Safety) issues.
Hexane Problematic0.1Poor Insufficient polarity to solubilize the benzylic hydroxyl group effectively.
Methyl tert-butyl ether Problematic2.5Moderate Good phase separation but unfavorable environmental/toxicity profile.

(Note: Classifications are based on the CHEM21 Solvent Selection Guide standards[2].)

Experimental Protocol: pH-Stabilized Liquid-Liquid Extraction

This self-validating protocol ensures the structural integrity of the target molecule while maximizing extraction efficiency.

Phase 1: Preparation and pH Stabilization

  • Quench the Reaction: If extracting from a reaction mixture, quench slowly with saturated aqueous sodium bicarbonate (

    
    ) at 0–5 °C to neutralize any residual acids.
    
  • Validate pH: Extract a 1 mL aliquot of the aqueous phase and test with a calibrated pH meter. Adjust dropwise with 1M

    
     or 1M 
    
    
    
    until the pH is strictly between 7.5 and 8.5. Self-Validation: Failure to maintain this pH will result in diene formation, detectable via TLC (UV active spot with a higher Rf than the target).
  • Salting-Out: Add solid Sodium Chloride (NaCl) to the aqueous phase until a concentration of approximately 3 M is achieved, stirring gently until dissolved[1].

Phase 2: Extraction (Sequential) 4. Solvent Addition: Add 2-MeTHF to the aqueous mixture at a 1:3 volume ratio (Organic:Aqueous). 5. Partitioning: Agitate the mixture thoroughly for 2 minutes. Vent the separatory funnel frequently to release any evolved


 gas.
6. Phase Separation:  Allow the layers to separate for 5–10 minutes. If an emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes.
7. Collection:  Drain the lower aqueous layer into a clean flask and collect the upper organic layer.
8. Repeat:  Repeat steps 4–7 two additional times with fresh 2-MeTHF. Combine all organic extracts.

Phase 3: Washing and Isolation 9. Brine Wash: Wash the combined organic extracts with one portion of saturated brine (NaCl) to remove residual water and water-soluble impurities. 10. Drying: Add anhydrous Sodium Sulfate (


) to the organic phase. Swirl until the drying agent flows freely (indicating all water is absorbed).
11. Concentration:  Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

References

  • Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols Source: LCGC International URL: [Link]

  • Title: Solvent Selection from the Green Perspective Source: LCGC International URL: [Link]

  • Title: Practical Aspects of Solvent Extraction Source: LCGC International URL: [Link]

Sources

Technical Support Center: Kinetic Resolution of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we focus on the mechanistic causality, self-validating analytical frameworks, and troubleshooting strategies required to achieve >99% enantiomeric excess (ee) in your drug development workflows.

Mechanistic Causality & System Design

4-(3-iso-Propoxyphenyl)-1-buten-4-ol is a secondary homoallylic alcohol. The most scalable and robust method for resolving its enantiomers is Enzymatic Kinetic Resolution (EKR) via enantioselective acylation.

We utilize Candida antarctica Lipase B (CALB, commercially available immobilized as Novozym 435) because its catalytic triad (Ser-His-Asp) resides in a narrow, deep binding pocket. This pocket perfectly discriminates between the large 3-isopropoxyphenyl group and the medium-sized allyl chain. Following Kazlauskas' rule, the enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched, as demonstrated in the chemoenzymatic resolution of similar [1].

Quantitative Reaction Parameters

To establish a baseline for your experiments, review the quantitative optimization data below. These metrics dictate our standard operating procedures.

Table 1: Biocatalyst Screening for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (30 °C, 24h)

EnzymeBiological SourceConversion (c)ee of Esteree of AlcoholE-value (Selectivity)
Novozym 435 (CALB) Candida antarctica50.0%>99%>99%>200
Amano Lipase PS Burkholderia cepacia35.2%92%49%38
PPL Porcine Pancreas12.5%85%11%14

Table 2: Solvent Optimization (Novozym 435, 30 °C)

SolventTime to 50% Conv.E-valueMechanistic Impact
Toluene 16 hours>200Optimal non-polar environment; preserves the enzyme's essential hydration shell.
MTBE 24 hours185Good alternative, slightly slower reaction rate due to mild polarity.
THF 48 hours45Polar solvent strips structural water from the enzyme, causing partial denaturation.

Experimental Workflows & Pathway Visualization

Understanding the physical workflow and the molecular mechanism is critical for troubleshooting. Below are the logical pathways governing this resolution.

Workflow A Racemic Substrate + Vinyl Acetate + Toluene B Add Novozym 435 (CALB) A->B C Incubate (30°C, 250 rpm) B->C D Filter Enzyme (Recycle Beads) C->D E Concentrate in vacuo D->E F Silica Gel Chromatography E->F G (R)-Acetate (Elutes First) F->G Non-Polar H (S)-Alcohol (Elutes Second) F->H Polar

Workflow for the CALB-catalyzed kinetic resolution and separation of enantiomers.

Mechanism E Free CALB Enzyme (Active Site Ser-OH) EA Enzyme-Vinyl Acetate Complex E->EA + Vinyl Acetate AcE Acyl-Enzyme Intermediate EA->AcE - Acetaldehyde (Tautomerization) AcE_R Acyl-Enzyme + (R)-Alcohol AcE->AcE_R + (R)-Alcohol S_Alc (S)-Alcohol (Unreactive Enantiomer) AcE->S_Alc Steric Clash in Catalytic Pocket E_P Enzyme-(R)-Acetate Complex AcE_R->E_P Acyl Transfer E_P->E - (R)-Acetate

Ping-Pong Bi-Bi mechanism of CALB illustrating enantioselective acylation.

Troubleshooting Guide & FAQs

Q: Why use vinyl acetate instead of acetic anhydride as the acyl donor?

A: Vinyl acetate acts as an irreversible acyl donor. During the Ping-Pong Bi-Bi mechanism, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction (hydrolysis of your newly formed ester). Conversely, acetic anhydride produces acetic acid, which lowers the pH, catalyzes background racemic acylation, and can denature the CALB enzyme[2].

Q: My reaction is stalling at 30% conversion despite using fresh enzyme. What is causing this?

A: This is a classic case of acetaldehyde poisoning. While tautomerization drives the reaction forward, high concentrations of acetaldehyde in a closed system will form Schiff bases with the surface lysine residues of the lipase, deactivating it. Solution: Run the reaction in an open flask equipped with a Drierite drying tube, or apply a gentle nitrogen sweep over the headspace to continuously off-gas the acetaldehyde.

Q: How do I ensure absolute mass balance and validate my E-value?

A: A self-validating kinetic resolution must never rely on conversion (


) derived from crude NMR. Instead, calculate conversion mathematically using the enantiomeric excess of both the unreacted substrate (

) and the product (

) via Chiral HPLC, as defined in standard[3]:

Once

is validated, calculate your E-value:

If your physically isolated yield deviates from this calculated

by more than 5%, you are experiencing product loss during chromatography or background chemical acylation.
Q: Why use Toluene instead of more polar solvents like THF or DMF?

A: Lipases require a tightly bound hydration shell to maintain their active 3D conformation. Polar solvents like THF strip these essential water molecules away, causing the enzyme to unfold. Non-polar solvents like toluene preserve this hydration layer, ensuring maximum catalytic turnover and allowing you to recycle the immobilized beads for up to 5 cycles[4].

Self-Validating Standard Operating Procedure (SOP)

Scale: 10.0 mmol Objective: Isolate (R)-acetate and (S)-alcohol with >99% ee.

  • Preparation: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar.

  • Substrate Loading: Dissolve 10.0 mmol of racemic 4-(3-iso-Propoxyphenyl)-1-buten-4-ol in 50 mL of anhydrous, HPLC-grade toluene.

  • Acyl Donor Addition: Add 30.0 mmol (2.76 mL) of vinyl acetate. (Causality Note: A 3-fold excess ensures pseudo-first-order kinetics for the acylation step without diluting the solvent environment excessively).

  • Biocatalyst Addition: Add 150 mg of Novozym 435 (immobilized CALB).

  • Incubation: Seal the flask with a vented septum (to allow trace acetaldehyde to escape) and incubate at 30 °C with orbital shaking at 250 rpm.

  • Analytical Monitoring: Sample 50 µL every 4 hours. Filter through a syringe filter, dilute in hexanes, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction exactly when the calculated conversion reaches 50% (typically 16–20 hours).

  • Termination & Filtration: Filter the reaction mixture through a medium-porosity glass frit to recover the Novozym 435 beads. Wash the beads with 2 x 10 mL dichloromethane. (Trustworthiness Note: Dry the recovered beads under vacuum; they can be reused for subsequent batches).

  • Concentration: Remove volatiles under reduced pressure using a rotary evaporator (30 °C water bath).

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography (Silica gel). Use a gradient elution starting at 95:5 Hexanes:Ethyl Acetate to elute the non-polar (R)-acetate, then increase polarity to 80:20 Hexanes:Ethyl Acetate to elute the highly polar (S)-alcohol.

References

  • Warner, M. C., Shevchenko, G. A., Jouda, S., Bogar, K., & Bäckvall, J. E. (2013). "Dynamic Kinetic Resolution of Homoallylic Alcohols: Application to the Synthesis of Enantiomerically Pure 5,6-Dihydropyran-2-ones and δ-Lactones." Chemistry–A European Journal, 19(41), 13859-13864.[Link]

  • Bäckvall, J. E., et al. (2015). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 137(10), 3318-3327.[Link]

  • Ready Lab, UT Southwestern. "Kinetic Resolutions." Topics in Stereochemistry / Advanced Synthesis & Catalysis.[Link]

  • MDPI. (2022). "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate." Catalysts, 12(7), 748.[Link]

Sources

Troubleshooting low reactivity of 3-isopropoxybenzaldehyde precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Isopropoxybenzaldehyde Precursor Troubleshooting

Ticket ID: #ISO-BENZ-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low reactivity and conversion issues with 3-isopropoxybenzaldehyde precursors.

Executive Summary

The "low reactivity" encountered with 3-isopropoxybenzaldehyde precursors typically manifests in two distinct experimental phases. First, during the synthesis of the aldehyde itself (O-alkylation), users often struggle with low conversion due to the competition between substitution (


) and elimination (

) pathways inherent to secondary alkyl halides. Second, when using 3-isopropoxybenzaldehyde as a precursor for downstream targets (e.g., reductive amination), the electron-donating isopropoxy group deactivates the carbonyl, requiring specific activation protocols.

This guide provides a root-cause analysis and validated protocols to resolve these bottlenecks.

Module 1: Diagnostic Matrix

Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseTechnical Intervention
Low Yield during O-Alkylation E2 Elimination Competition: The isopropyl halide prefers to eliminate to propene rather than substitute.Switch to Dipolar Aprotic Solvents (DMF/DMSO) and use Finkelstein conditions (KI catalyst).
Unreacted 3-Hydroxybenzaldehyde Base Insolubility/Strength: Carbonate bases (K₂CO₃) may be too insoluble or weak in the chosen solvent.Grind base to fine powder; add 18-Crown-6 or switch to Cs₂CO₃.
Sluggish Downstream Reaction (e.g., Imine formation)Electronic Deactivation: Isopropoxy group (+M effect) reduces carbonyl electrophilicity.Use Lewis Acid activation (Ti(OiPr)₄) or Dean-Stark dehydration.
Product degradation/Acid formation Auto-oxidation: Aldehyde converts to 3-isopropoxybenzoic acid.Store under Argon/Nitrogen; wash with NaHCO₃ before use.

Module 2: Troubleshooting Synthesis (O-Alkylation)

The Issue: You are reacting 3-hydroxybenzaldehyde with 2-bromopropane (or 2-chloropropane) and observing low conversion or significant byproduct formation.

Root Cause Analysis: The synthesis relies on a Williamson Ether reaction.[1][2][3][4] The bottleneck is the secondary alkyl halide (2-bromopropane). In nucleophilic substitutions, secondary halides sit on a "knife-edge" between


 (substitution) and 

(elimination).
  • Steric Hindrance: The branched isopropyl group hinders the backside attack required for

    
    .
    
  • Basicity: If the base is too strong (e.g., hydroxide or alkoxide), it acts as a base rather than a nucleophile, deprotonating the beta-hydrogen to form propene gas (elimination), leaving the phenol unreacted [1, 2].

Optimized Protocol: The "Soft Alkylation" System Objective: Maximize nucleophilicity while minimizing basicity.

Reagents:

  • Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

  • Reagent: 2-Bromopropane (1.5 eq) — Excess compensates for volatility and minor elimination.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) — Crucial for Finkelstein exchange.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO — Essential for stabilizing the transition state.

Step-by-Step Workflow:

  • Base Activation: Grind anhydrous

    
     to a fine powder. Suspend in DMF under inert atmosphere (
    
    
    
    ).
    • Why: Surface area dictates reaction rate in heterogeneous mixtures.

  • Phenoxide Formation: Add 3-hydroxybenzaldehyde and stir at RT for 30 mins.

    • Why: Ensures complete deprotonation to the phenoxide anion before introducing the electrophile.

  • Catalytic Spike: Add KI (10 mol%).

    • Mechanism:[1][2][3][5] KI reacts with 2-bromopropane to form 2-iodopropane in situ. The iodide is a better leaving group (weaker bond), accelerating the

      
       rate significantly over the competing 
      
      
      
      pathway [3].
  • Addition & Heat: Add 2-bromopropane. Heat to 60-70°C .

    • Warning: Do NOT exceed 80°C. Higher temperatures exponentially favor the entropy-driven elimination pathway (propene formation).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (critical for purity).

Module 3: Troubleshooting Downstream Reactivity

The Issue: 3-Isopropoxybenzaldehyde is failing to react in reductive aminations, condensations, or oxidations.

Root Cause Analysis: The 3-isopropoxy substituent is a strong Electron Donating Group (EDG) via resonance (+M effect).

  • Electronic Effect: The lone pairs on the oxygen donate electron density into the benzene ring, which is delocalized to the carbonyl carbon.

  • Consequence: This increases electron density at the carbonyl carbon, making it less electrophilic . Nucleophiles (amines, enolates) attack this carbon much slower compared to unsubstituted benzaldehyde or nitro-benzaldehyde [4].

Optimized Protocol: Lewis Acid Activation Objective: Increase carbonyl electrophilicity to overcome the EDG deactivation.

Reagents:

  • 3-Isopropoxybenzaldehyde[6][7][8]

  • Amine (for reductive amination)

  • Activator: Titanium(IV) isopropoxide (

    
    ) or Molecular Sieves (4Å).
    

Step-by-Step Workflow:

  • Dehydration Equilibrium: Mix aldehyde and amine in THF or DCM. Add

    
     (1.2 eq).
    
    • Why: Titanium acts as a dual-function reagent. It acts as a Lewis acid to coordinate the carbonyl oxygen (increasing electrophilicity) and as a water scavenger to drive the equilibrium forward.

  • Incubation: Stir for 6–12 hours at RT (longer than typical benzaldehydes).

  • Reduction: Once imine formation is confirmed (via TLC/NMR), add the reducing agent (e.g.,

    
    ).
    

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathways for both synthesis and reactivity issues.

G Start Start: Define Problem Prob_Synth Problem: Synthesis of Aldehyde (Low Yield/Conversion) Start->Prob_Synth Prob_React Problem: Reactivity of Aldehyde (Sluggish Downstream Rxn) Start->Prob_React Check_Halide Check Reagent: Is it 2-Bromopropane? Prob_Synth->Check_Halide Check_Elec Root Cause: Electronic Deactivation (+M Effect of Isopropoxy) Prob_React->Check_Elec Mech_Fail Root Cause: E2 Competition (Elimination > Substitution) Check_Halide->Mech_Fail Secondary Halide Sol_Finkel Solution: Finkelstein Cond. Add KI (10 mol%) + DMF Temp < 70°C Mech_Fail->Sol_Finkel Optimize SN2 Sol_Lewis Solution: Lewis Acid Activation Use Ti(OiPr)4 or Dean-Stark Check_Elec->Sol_Lewis Increase Electrophilicity

Figure 1: Decision logic for troubleshooting 3-isopropoxybenzaldehyde chemistry. Left branch addresses precursor synthesis; right branch addresses downstream usage.

FAQ: Frequently Asked Questions

Q: Can I use 2-chloropropane instead of 2-bromopropane to save cost? A: It is not recommended. Alkyl chlorides are significantly less reactive in


 reactions due to the stronger C-Cl bond. If you must use the chloride, you must  use the Finkelstein protocol (KI catalyst in DMF) and likely higher temperatures (90-100°C), but this increases the risk of E2 elimination and polymerization [5].

Q: Why does my product turn into a white solid after storage? A: You are likely observing the formation of 3-isopropoxybenzoic acid . Aldehydes with electron-donating groups are prone to auto-oxidation in air.

  • Fix: Dissolve the solid in DCM and wash with saturated

    
     to remove the acid. Store the purified aldehyde under Argon at 4°C.
    

Q: I am seeing a "propene" peak in my NMR during synthesis. What is happening? A: This confirms the E2 elimination pathway is dominating. Your base is likely too strong (e.g., using NaOH or NaH) or your temperature is too high. Switch to


 and lower the temperature to 60°C.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanism.[2]Link

  • Chemistry LibreTexts. (2023). Ether Synthesis via Substitution.[1][2]Link

  • PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde.[6][7]Link

  • Filo Education. (2025). Reactivity of Benzaldehyde Derivatives: Electronic Effects.Link

  • PharmaXChange. (2011). O-alkylation vs C-alkylation of Phenolates: Solvent Effects.[3]Link

Sources

Technical Support Center: Post-Grignard Purification of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of post-Grignard reaction workups. Specifically, we will address the common yet critical challenge of removing magnesium salts after the synthesis of 4-(3-iso-propoxyphenyl)-1-buten-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target molecule.

I. Understanding the Challenge: The Persistence of Magnesium Salts

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, enabling the synthesis of a wide array of alcohols from aldehydes and ketones.[1][2][3] In the synthesis of 4-(3-iso-propoxyphenyl)-1-buten-4-ol, a Grignard reagent is reacted with an appropriate aldehyde. Upon completion, the reaction mixture contains the magnesium alkoxide of the desired product. The subsequent workup, typically involving an acidic quench, protonates the alkoxide to yield the final alcohol.[4]

However, this process also generates various magnesium salts (e.g., MgX₂, Mg(OH)X), which can complicate the isolation and purification of the desired alcohol. These salts can form fine precipitates or emulsions, trapping the product and leading to reduced yields.[5]

Frequently Asked Questions (FAQs)

Q1: Why are the magnesium salts so difficult to remove after my Grignard reaction?

A1: The difficulty in removing magnesium salts stems from a combination of their physical properties and the nature of the reaction workup. During the quenching step, the highly basic Grignard reagent and the resulting alkoxide are neutralized.[5] This often leads to the formation of magnesium hydroxide and other magnesium halide salts.[5] These salts can be gelatinous or form very fine suspensions that are difficult to filter.[6] Furthermore, they can physically entrap the desired alcohol product, reducing the overall yield.[5]

Q2: I've noticed a significant emulsion layer during my liquid-liquid extraction. What's causing this and how can I resolve it?

A2: Emulsion formation is a frequent issue during the workup of Grignard reactions.[5] It is often caused by the presence of fine magnesium salt precipitates that stabilize the interface between the aqueous and organic layers.[5] To break the emulsion, you can try the following:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to remove the fine particulate matter that is stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

Q3: Can I use a strong acid like sulfuric acid for quenching to dissolve the magnesium salts more effectively?

A3: While strong acids will readily dissolve magnesium salts, their use is generally discouraged for the workup of secondary or tertiary alcohols, such as 4-(3-iso-propoxyphenyl)-1-buten-4-ol.[7][8] Strong acidic conditions can lead to side reactions, primarily dehydration of the alcohol to form an alkene.[7][9] A milder proton source, such as saturated aqueous ammonium chloride, is the preferred quenching agent as it is acidic enough to protonate the alkoxide and convert magnesium salts into more water-soluble forms without causing significant degradation of the desired product.[7][8][9]

II. The Key to Success: A Controlled Quenching and Extraction Protocol

The cornerstone of a successful purification is a well-executed quenching and extraction procedure. The goal is to protonate the desired alcohol, convert the magnesium byproducts into readily water-soluble salts, and efficiently separate the organic product from the aqueous phase.

The Role of Ammonium Chloride

The quenching agent of choice for most Grignard reactions that produce secondary or tertiary alcohols is a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Ammonium chloride acts as a weak Brønsted acid, providing a proton source to neutralize the magnesium alkoxide and any unreacted Grignard reagent.[7][9] This controlled protonation minimizes the risk of acid-catalyzed side reactions.[7][8] Furthermore, it helps to ensure that the inorganic magnesium salts are partitioned into the aqueous phase during extraction.[7]

Visualizing the Workflow

G Reaction_Mixture Grignard Reaction Mixture (Alkoxide & Mg Salts) Quench Slow Addition of Sat. aq. NH4Cl (0 °C) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) Quench->Extraction Aqueous_Layer Aqueous Layer (Soluble Mg Salts) Extraction->Aqueous_Layer Separate Organic_Layer Organic Layer (Product) Extraction->Organic_Layer Separate Drying Dry with Na2SO4 Organic_Layer->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal Filtration->Evaporation Purified_Product Purified 4-(3-iso-propoxyphenyl) -1-buten-4-ol Evaporation->Purified_Product

Caption: Post-Grignard reaction workup and purification workflow.

Step-by-Step Experimental Protocol: Quenching and Extraction

This protocol outlines a robust method for the workup and purification of 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

Materials:

  • Completed Grignard reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0 °C

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath. This is crucial for controlling the exothermic nature of the quenching process.[5][10]

  • Controlled Quenching: Slowly and carefully add the pre-cooled saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture.[5][10] A white precipitate of magnesium salts will likely form.[10] Monitor the addition rate to prevent an uncontrolled exotherm.[5]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add diethyl ether to dilute the organic phase and rinse the reaction flask, adding the rinses to the separatory funnel.

    • Add deionized water to dissolve the precipitated magnesium salts.

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The upper organic layer contains the desired product, while the lower aqueous layer contains the dissolved magnesium salts.

    • Drain the aqueous layer into a separate flask.

    • Extract the aqueous layer two more times with fresh portions of diethyl ether to recover any dissolved product.[10]

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with brine to help remove residual water and break any emulsions.

    • Drain the aqueous brine layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate to the organic solution to remove any remaining traces of water. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Isolation of the Crude Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the sodium sulfate.

    • Rinse the drying agent with a small amount of fresh diethyl ether and add the rinse to the round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

III. Advanced Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. This section addresses more complex issues and offers advanced solutions.

Managing Persistent Emulsions or Gummy Precipitates

In some instances, the magnesium salts can form a thick, gummy precipitate that makes phase separation difficult.

  • Dilution: Diluting the reaction mixture with more of the organic extraction solvent before quenching can sometimes prevent the formation of unmanageable precipitates.[5]

  • Vigorous Stirring: After quenching, vigorous stirring of the biphasic mixture can help to break up solid magnesium salts and facilitate the extraction of the product into the organic layer.[5]

  • Filtration through Celite®: If a significant amount of solid material is present, filtering the entire quenched mixture through a pad of Celite® before transferring it to a separatory funnel can be effective.

Solubility of Common Magnesium Salts

Understanding the solubility of the magnesium byproducts is key to an effective workup strategy.

Magnesium SaltSolubility in WaterNotes
Magnesium Chloride (MgCl₂)Highly soluble[11][[“]]Readily partitions into the aqueous phase.
Magnesium Sulfate (MgSO₄)Highly soluble[11][13][14]Often used as a drying agent in its anhydrous form.
Magnesium Hydroxide (Mg(OH)₂)Sparingly soluble[15]Can form precipitates; acidification helps to solubilize it.
Magnesium Carbonate (MgCO₃)Very sparingly soluble[15]Less common in Grignard workups unless CO₂ is introduced.
When Standard Procedures Are Not an Option

For highly sensitive products where an aqueous workup is not feasible, alternative, non-aqueous methods can be employed.

  • Dioxane Precipitation: Addition of 1,4-dioxane to the reaction mixture (often in an aprotic solvent like THF) can precipitate magnesium halides as a polymeric complex, which can then be removed by filtration or centrifugation.[16]

  • Filtration through Celite® (Anhydrous): For some systems, direct filtration of the reaction mixture through a pad of Celite® under an inert atmosphere can remove some of the magnesium salts.[17] However, this is often less effective than an aqueous workup.

IV. Concluding Remarks

The successful isolation of 4-(3-iso-propoxyphenyl)-1-buten-4-ol following a Grignard synthesis is heavily reliant on a carefully executed workup procedure. By understanding the chemical principles behind the quenching and extraction steps and by being prepared to troubleshoot common issues such as emulsion formation and persistent precipitates, researchers can significantly improve the yield and purity of their target compound. The use of a mild quenching agent like saturated aqueous ammonium chloride is paramount to preserving the integrity of the secondary alcohol product. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.

References
  • Bolt Pharmacy. (2026, February 16). Is Magnesium Water Soluble? Forms, Absorption and Safety.
  • Benchchem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?
  • Brainly. (2025, March 27).
  • YouTube. (2021, January 25). Grignard Reaction Part VII - Quenching.
  • Consensus Academic Search Engine.
  • Grignard Reaction.
  • Oreate AI Blog. (2026, January 22).
  • Solubility of the hydroxides, sulphates and carbonates of the Group 2 elements in w
  • Reddit. (2018, March 26). Grignard byproducts following quenching.
  • Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible).
  • Wikipedia.
  • ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • Benchchem. Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • Alfa Chemistry. Grignard Reaction.
  • Organic Chemistry Portal. Grignard Reaction.
  • Reddit. (2025, January 30). Using dioxane to crash out Mg salts following Grignard reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • 25. The Grignard Reaction.
  • Mettler Toledo.
  • Quora. (2017, October 15).
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • YouTube. (2019, November 3). Preparation of Alcohols from Grignard reagents and short cut method.
  • Google Patents.
  • ecoQuery.
  • ResearchGate. A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing.
  • Organic Syntheses Procedure. Buta-2,3-dien-1-ol.
  • Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)

Sources

Crystallization techniques for high-purity 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Crystallization of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Executive Summary & Molecule Profile

Target Molecule: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-isopropoxyphenyl)but-3-en-1-ol) Chemical Nature: Secondary homoallylic alcohol derived from 3-isopropoxybenzaldehyde. Critical Challenge: This intermediate often presents as a viscous oil or low-melting solid due to the flexible allyl chain and the meta-isopropoxy substituent, which disrupts crystal packing. Achieving high purity (>99%) via crystallization requires precise control of supersaturation and impurity rejection.

Why Crystallization Fails:

  • "Oiling Out" (Liquid-Liquid Phase Separation): The compound separates as an oil before crystallizing due to high impurity levels or incorrect solvent polarity.

  • Impurity Interference: Residual aldehyde (starting material) or homo-coupling byproducts act as crystal inhibitors.

  • Polymorphism: The molecule may exist in metastable forms with lower melting points.

Diagnostic Phase: Before You Crystallize

Q1: My product is a thick yellow oil. Is it supposed to be a solid? Answer: Likely, yes, but with a low melting point (approx. 35-45°C) or it exists as a supercooled liquid.

  • Action: Check the purity by HPLC/GC. If purity is <95%, crystallization will be extremely difficult.

  • Protocol: If the oil is pure (>95%) but won't solidify, it is likely supercooled. You must induce nucleation.

    • Technique: Dissolve 100 mg in 0.5 mL Pentane/Et2O (10:1), cool to -78°C (Dry ice/Acetone), and scratch the vial side with a glass rod. If a solid forms, use this as seed crystals for the bulk.

Q2: What are the critical impurities I must remove before attempting crystallization? Answer: You cannot crystallize effectively if these specific impurities are present above 1-2%:

  • 3-isopropoxybenzaldehyde (Starting Material): Acts as a solvent, lowering the melting point.

  • 1,5-Hexadiene (Allyl homocoupling): Volatile, but can trap solvent.

  • Dehydration Product (Styrene derivative): Forms if the reaction was too acidic or heated excessively.

Impurity TypeOriginRemoval Strategy Prior to Crystallization
Unreacted Aldehyde Incomplete conversionBisulfite wash (Sat. NaHSO3) removes aldehyde as a water-soluble adduct.
Homocoupling (Dimer) Allyl halide dimerizationHigh-vacuum distillation (volatile) or Hexane wash.
Magnesium Salts Grignard/Barbier byproductAcidic workup (1M HCl) followed by EDTA wash to remove trace Mg2+.

Crystallization Protocols

Protocol A: The "Cold-Hexane" Method (Standard)

Best for: Material with >95% purity that is currently an oil.

  • Dissolution: Dissolve the crude oil in a minimum amount of Diisopropyl Ether (IPE) or MTBE at room temperature.

  • Anti-Solvent Addition: Slowly add n-Hexane or n-Heptane until the solution turns slightly cloudy (turbidity point).

  • Re-dissolution: Add just enough ether (dropwise) to make it clear again.

  • Seeding: Add a seed crystal (if available) or scratch the vessel.

  • Cooling Ramp:

    • 25°C to 0°C over 2 hours.

    • Hold at 0°C for 4 hours.

    • If no crystals, cool to -20°C (freezer) overnight.

  • Filtration: Filter cold. Wash with cold (-20°C) Hexane.

Protocol B: The "Derivatization" Rescue (For Persistent Oils)

Best for: Material that refuses to crystallize or has high enantiomeric excess requirements.

If the neutral alcohol is an oil, convert it to a crystalline ester (e.g., p-Nitrobenzoate), crystallize that to high purity, and then hydrolyze.

  • Reaction: Alcohol + p-Nitrobenzoyl chloride + Pyridine -> Crystalline Ester .

  • Crystallization: Recrystallize the ester from Ethanol/Water (9:1) . This typically yields high-melting needles.

  • Hydrolysis: LiOH/THF/Water to recover the pure alcohol.

Troubleshooting & FAQs

Q3: The solution turned milky (oiled out) instead of forming crystals. What now? Answer: This is "Liquid-Liquid Phase Separation" (LLPS). It happens when the anti-solvent (Hexane) is added too fast or the temperature drops too quickly.

  • Fix: Re-heat the mixture until it is a clear single phase. Add a small amount of the "good" solvent (IPE/MTBE).

  • Cool Slower: Use a programmable cooling bath or insulate the flask to cool at <0.5°C/min.

  • Seed at the Cloud Point: Add seeds just before the oil usually separates.

Q4: My yield is low (<50%). Where is the product? Answer: The product is likely soluble in the mother liquor due to the "solubilizing effect" of impurities.

  • Recovery: Evaporate the mother liquor and run a second crop crystallization.

  • Optimization: Switch to a less polar solvent system (e.g., pure Pentane at -78°C).

Visualizing the Workflow

Figure 1: Crystallization Decision Tree

Caption: Logic flow for selecting the correct purification method based on physical state and purity.

CrystallizationWorkflow Start Crude Product Isolated CheckState Physical State at 25°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes CheckPurity HPLC Purity Check Solid->CheckPurity Oil->CheckPurity HighPurity >95% Purity CheckPurity->HighPurity LowPurity <95% Purity CheckPurity->LowPurity Recryst Recrystallization (Hexane/IPE) HighPurity->Recryst If Solid SeedGen Seed Generation (-78°C in Pentane) HighPurity->SeedGen If Oil Chromatography Flash Column (Remove Aldehyde) LowPurity->Chromatography Chromatography->CheckState SeedGen->Recryst Seeds Obtained Derivatize Derivatization (p-Nitrobenzoate) SeedGen->Derivatize Still Oil

Figure 2: Impurity Origin & Rejection Strategy

Caption: Identification of key impurities and the specific process step required to remove them.

ImpurityRemoval Aldehyde 3-Isopropoxybenzaldehyde (Starting Material) Reaction Grignard/Barbier Reaction Aldehyde->Reaction Allyl Allyl Halide Allyl->Reaction Target Target Alcohol (1-buten-4-ol deriv) Reaction->Target Dimer 1,5-Hexadiene (Dimer) Reaction->Dimer Unreacted Residual Aldehyde Reaction->Unreacted Cryst Crystallization (Polishing) Target->Cryst Vac High Vacuum (Volatile Removal) Dimer->Vac Removed by Bisulfite Bisulfite Wash (Specific for Aldehyde) Unreacted->Bisulfite Removed by Vac->Cryst Bisulfite->Cryst

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on crystallization of oils). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for seeding and supersaturation control). Link

  • Patent WO2010058333A1 . (2010).[1] Lactams as beta secretase inhibitors. (Describes the isolation of 3-isopropoxybenzaldehyde derivatives as oils and their purification). Link

  • Loh, T. P., et al. (1999). Indium-mediated allylation of carbonyl compounds in aqueous media. Tetrahedron Letters, 40(14), 2843-2846. (Describes the synthesis of homoallylic alcohols and their physical properties). Link

Sources

Validation & Comparative

1H NMR chemical shifts interpretation for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Introduction: Beyond the Spectrum, A Structural Narrative

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. It provides a detailed map of the proton framework within a molecule, offering profound insights into connectivity and stereochemistry. This guide moves beyond a rudimentary peak-to-proton correlation. We will dissect the 1H NMR spectrum of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol, a molecule that, while seemingly straightforward, presents a rich tapestry of spectroscopic phenomena. Our audience of fellow researchers and drug development professionals will appreciate the emphasis on the underlying principles—the why behind the chemical shifts and coupling constants—that transform a raw spectrum into a high-fidelity molecular structure. We will explore how aromatic substitution, conformational flexibility, and the interplay of various functional groups create a unique spectral signature, and how a comparative approach with analogous structures can solidify our assignments with unshakeable confidence.

Molecular Architecture: Identifying the Proton Environments

Before delving into the spectral data, a thorough analysis of the target molecule's structure is essential. 4-(3-iso-Propoxyphenyl)-1-buten-4-ol contains several distinct proton environments, each influenced by its local electronic and steric landscape.

  • Aromatic System: A 1,3-disubstituted (meta) benzene ring with four aromatic protons.

  • Alkoxy Group: An isopropoxy substituent [-OCH(CH₃)₂], featuring a methine proton and two magnetically equivalent methyl groups.

  • Homoallylic Alcohol Moiety: A four-carbon chain containing a terminal vinyl group (-CH=CH₂), a chiral center bearing a hydroxyl group (-OH), and a methylene group (-CH₂-).

The presence of a stereocenter at the C4 position renders the adjacent methylene protons (H-3a and H-3b) diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and couplings.

A Principles-Based Prediction of the 1H NMR Spectrum

By applying fundamental NMR principles, we can predict the approximate chemical shifts (δ) and splitting patterns for each proton in the molecule.

  • Aromatic Protons (H-a, H-b, H-c, H-d): These protons reside in the characteristic aromatic region (δ 6.5-8.0 ppm)[1]. The isopropoxy group is an ortho-, para-director and an activating group, causing a slight upfield (shielding) shift for the ortho (H-b, H-d) and para (H-c) protons relative to benzene (δ 7.36 ppm)[2][3]. The butenol side chain will have a minor effect. We expect complex multiplets for these protons due to ortho, meta, and para couplings.

  • Vinylic Protons (H-1a, H-1b, H-2): The terminal alkene protons are found in the δ 4.5-6.5 ppm range[4]. H-2, being adjacent to the CH₂ group, will be a multiplet. H-1a (trans to H-2) and H-1b (cis to H-2) will be distinct, with characteristic trans (J ≈ 12-18 Hz) and cis (J ≈ 6-12 Hz) coupling constants to H-2. They will also exhibit geminal coupling (J ≈ 0-3 Hz) to each other[4].

  • Benzylic/Carbinolic Proton (H-4): This proton is attached to a carbon that is both benzylic and bonded to an electronegative oxygen atom. This dual influence results in significant deshielding, placing its signal in the δ 4.5-5.5 ppm region[5]. It will be split by the adjacent diastereotopic methylene protons (H-3a, H-3b).

  • Isopropoxy Methine (H-e): The proton of the -OCH- group is deshielded by the adjacent oxygen and is typically observed as a septet (split by six equivalent methyl protons) around δ 4.5-4.7 ppm.

  • Methylene Protons (H-3a, H-3b): These allylic protons are expected in the δ 1.8-2.8 ppm range[6]. Due to their diastereotopic nature, they will appear as two separate signals, each a complex multiplet due to coupling with H-4 and H-2.

  • Isopropoxy Methyl Protons (H-f): The six equivalent protons of the two methyl groups are shielded and will appear as a sharp doublet around δ 1.2-1.4 ppm, split by the single methine proton (H-e)[7].

  • Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is highly variable (typically δ 0.5-5.0 ppm) and depends on concentration, solvent, and temperature[8]. It often appears as a broad singlet due to chemical exchange and a lack of observable coupling.

Interpreted 1H NMR Data and Comparative Analysis

While an experimental spectrum for the exact title compound is not publicly available, we can construct a highly accurate, predicted dataset based on the principles above and data from similar structures. This serves as a powerful guide for researchers encountering this or related molecular scaffolds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale for Assignment
H-a, H-b, H-c, H-d 6.80 - 7.30Multipletortho, meta, para4HAromatic region; complex pattern due to meta-disubstitution. Electron-donating O-iPr group causes slight upfield shifts compared to benzene[9].
H-2 5.80 - 6.00ddd (doublet of doublet of doublets)J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 61HVinylic proton deshielded by the double bond's anisotropy[10]. Split by H-1a, H-1b, and the two H-3 protons.
H-1a (trans) 5.20 - 5.35dddJ_trans ≈ 17, J_gem ≈ 1.5, J_allyl ≈ 11HTerminal vinylic proton; large trans coupling constant is characteristic[11].
H-1b (cis) 5.05 - 5.15dddJ_cis ≈ 10, J_gem ≈ 1.5, J_allyl ≈ 11HTerminal vinylic proton; smaller cis coupling constant is characteristic[11].
H-4 4.70 - 4.85Triplet or ddJ ≈ 6-71HBenzylic and adjacent to -OH, leading to strong deshielding[5][8]. Appears as a triplet if J(H4-H3a) ≈ J(H4-H3b).
H-e (-OCH-) 4.55 - 4.70SeptetJ ≈ 61HDeshielded by oxygen; split into seven lines by the six equivalent H-f protons.
-OH 2.0 - 4.0Broad SingletN/A1HVariable shift, broad due to hydrogen bonding and exchange. Disappears upon D₂O shake[12].
H-3a, H-3b 2.40 - 2.60Multiplet-2HAllylic position deshields these protons[4]. Diastereotopic nature and coupling to both H-2 and H-4 result in a complex multiplet.
H-f (-CH₃) 1.30 - 1.40DoubletJ ≈ 66HShielded aliphatic protons, appearing as a strong doublet due to coupling with H-e.
Comparative Insights:
  • vs. 4-Phenyl-1-butene: In 4-phenyl-1-butene, the benzylic -CH₂- protons appear around δ 2.7 ppm[13]. In our molecule, the corresponding carbon (C4) bears a hydroxyl group, shifting the attached proton (H-4) significantly downfield to ~4.7 ppm, demonstrating the powerful deshielding effect of an alpha-oxygen atom[8].

  • vs. 1-Butanol: The terminal methyl group in 1-butanol is a simple triplet at ~0.9 ppm[14]. The isopropoxy methyls (H-f) in our molecule are a doublet at ~1.35 ppm, clearly distinguishing the substitution pattern. Furthermore, the carbinol protons (-CH₂OH) of 1-butanol are at ~3.6 ppm[14], whereas the single carbinol proton (H-4) in our target is further downfield due to the additional benzylic effect.

Experimental Protocol and Validation

Standard 1H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, with a residual solvent peak at δ 7.26 ppm that can serve as an internal reference[3][15].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to δ 0.00 ppm[11].

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic and methylene regions.

  • Data Acquisition: Obtain a high-quality spectrum by acquiring a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals to determine the relative number of protons for each resonance.

Protocol for OH Peak Confirmation: The D₂O Shake

This is a classic, self-validating experiment to unambiguously identify the hydroxyl proton signal.[12]

  • Acquire Initial Spectrum: Run the standard 1H NMR spectrum as described above and note the position of the suspected -OH peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for 20-30 seconds to facilitate proton-deuteron exchange (ROH + D₂O ⇌ ROD + HOD).

  • Re-acquire Spectrum: Run the 1H NMR spectrum again under the same conditions.

  • Analysis: The peak corresponding to the -OH proton will disappear or be significantly diminished in intensity, confirming its assignment[16]. A new, likely broad, peak for HOD may appear around δ 4.8 ppm in CDCl₃[15].

Visualization of Structural Influences on Chemical Shift

The following diagram illustrates the key electronic effects within the molecule that govern the observed chemical shifts.

G cluster_mol 4-(3-iso-Propoxyphenyl)-1-buten-4-ol cluster_effects Key Deshielding Influences C1 C C2 C C1->C2 H1a H-1a C1->H1a H1b H-1b C1->H1b C3 C C2->C3 H2 H-2 C2->H2 C4 C C3->C4 H3a H-3a C3->H3a H3b H-3b C3->H3b O_alcohol O C4->O_alcohol C_ipso C C4->C_ipso H4 H-4 C4->H4 H_alcohol H O_alcohol->H_alcohol OH_p -OH C_ortho1 C C_ipso->C_ortho1 C_ipso->C_ortho1 C_meta C C_ortho1->C_meta C_ortho1->C_meta Ha H-a C_ortho1->Ha C_para C C_meta->C_para C_meta->C_para O_ether O C_meta->O_ether C_ortho2 C C_para->C_ortho2 C_para->C_ortho2 Hb H-b C_para->Hb C_meta2 C C_ortho2->C_meta2 C_ortho2->C_meta2 Hc H-c C_ortho2->Hc C_meta2->C_ipso C_meta2->C_ipso Hd H-d C_meta2->Hd C_methine C O_ether->C_methine C_methyl1 C C_methine->C_methyl1 C_methyl2 C C_methine->C_methyl2 He H-e C_methine->He Hf1 H-f C_methyl1->Hf1 Hf2 H-f C_methyl2->Hf2 Anisotropy Anisotropic Effect (π-systems) Anisotropy->H1a Anisotropy->H1b Anisotropy->H2 Anisotropy->H4 Anisotropy->Ha Anisotropy->Hb Anisotropy->Hc Anisotropy->Hd Inductive Inductive Effect (-I from Oxygen) Inductive->H4 Inductive->OH_p Inductive->He Vinylic_pos Aromatic_pos Carbinol_pos Ether_pos

Sources

Technical Assessment: Structural Elucidation of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR spectrum of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol , a secondary homoallylic alcohol often synthesized via Grignard addition of allylmagnesium bromide to 3-isopropoxybenzaldehyde.[1][2]

This document compares the efficacy of standard Broadband Decoupled 13C NMR against DEPT and 2D HSQC modalities for resolving the specific structural features of this molecule (meta-substitution and allylic chain).

Comparative Analysis of Analytical Modalities

For a researcher confirming the structure of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol, relying solely on standard 1D 13C NMR is often insufficient due to signal overlap in the aromatic region and the ambiguity of aliphatic carbons.[1][2] The following table compares the standard approach with advanced alternatives.

FeatureStandard 13C {1H} (Broadband Decoupled) Alternative A: DEPT-135 Alternative B: gHSQC (2D)
Primary Utility Carbon counting; identifying quaternary carbons.[1][2][3]Distinguishing CH/CH₃ (Up) from CH₂ (Down).Correlating protons to specific carbons.[2][4][5][6][7]
Performance on Target Moderate. Can identify the 13 distinct carbons but fails to distinguish the isopropoxy methine (

) from the carbinol methine (

) if shifts are close (~70 ppm).
High. The allylic

(C3) appears as a distinct negative phase, instantly separating it from the methines.
Superior. Resolves the complex aromatic region (meta-substitution) by linking protons to carbons, removing ambiguity.[2]
Experimental Cost Low (Standard acquisition).[2]Low (Fast acquisition, high sensitivity).Medium (Requires longer acquisition/processing).[2]
Recommendation Baseline. Run as the primary spectrum.[2]Mandatory. Required to validate the allylic chain and isopropoxy group.Validation. Use if aromatic regio-isomerism (ortho/meta/para) is in doubt.[1][2]

Detailed Spectral Assignment

The molecule consists of three distinct domains: the Isopropoxy tail , the Meta-substituted Aromatic core , and the Homoallylic Alcohol head .

Predicted Chemical Shift Data (Solvent: )

Note: Numbering follows the user's convention where C1 is the terminal alkene and C4 is the alcohol position.

Structure:


[1][2]
Carbon PositionTypePredicted Shift (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

, ppm)
DEPT-135 PhaseStructural Logic
Aliphatic Chain
C-1

117.5 - 118.5 Negative (

)
Terminal alkene; shielded relative to internal.[1][2]
C-2

134.0 - 135.5 Positive (

)
Internal alkene; deshielded.
C-3

43.5 - 44.5 Negative (

)
Allylic methylene; diagnostic negative peak.[1][2]
C-4

72.5 - 73.5 Positive (

)
Benzylic carbinol; deshielded by Oxygen and Ring.[1][2]
Isopropoxy Group
iPr-CH

69.5 - 70.5 Positive (

)
Ether methine; slightly shielded relative to C4.[1][2]
iPr-CH₃

21.8 - 22.2 Positive (

)
Methyls; intense signal (2 equiv.[1][2] carbons).[2][4][5][6][8][9][10][11][12][13]
Aromatic Ring
C-1' (Ipso to chain)

145.0 - 146.5 Absent Deshielded by alkyl chain; disappears in DEPT.
C-2' (Ortho)

112.0 - 114.0 Positive (

)
Shielded by ortho-alkoxy resonance.[1][2]
C-3' (Ipso to O)

157.5 - 158.5 Absent Highly deshielded by Oxygen (Ether).[1][2]
C-4' (Ortho/Para)

118.5 - 120.0 Positive (

)
Shielded; overlaps with terminal alkene region.[1][2]
C-5' (Meta)

129.0 - 130.0 Positive (

)
Standard aromatic shift (minimal substituent effect).[1][2]
C-6' (Para)

118.0 - 119.5 Positive (

)
Similar environment to C-4'.[1][2]
Critical Analysis Points[6][9][15]
  • The "Two-Oxygen" Problem: The spectrum will show two peaks near 70 ppm.[2] The Carbinol C4 (~73 ppm) is typically downfield of the Isopropoxy Methine (~70 ppm) due to the combined deshielding of the hydroxyl group and the phenyl ring.

  • Quaternary Carbons: The peaks at ~146 ppm and ~158 ppm will disappear in the DEPT-135 spectrum, confirming they are the ipso carbons.

  • Terminal Alkene vs. Aromatic: The terminal alkene C1 (~118 ppm) often overlaps with the aromatic carbons. DEPT-135 is critical here : C1 will be Negative (CH2), while the aromatic carbons will be Positive (CH).[1][2]

Experimental Protocols

A. Synthesis (Grignard Addition)

To generate the sample for analysis:

  • Reagents: 3-Isopropoxybenzaldehyde (1.0 equiv), Allylmagnesium bromide (1.0 M in ether, 1.2 equiv), dry THF.

  • Procedure: Cool aldehyde/THF solution to 0°C. Add Grignard reagent dropwise. Stir 2h. Quench with saturated

    
    .[2] Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 8:2). Target

    
    .[2]
    
B. NMR Acquisition parameters

For optimal resolution of the aliphatic chain and aromatic region:

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent:

    
     (Chloroform-d).[1][2] Note: 
    
    
    
    may shift the OH-bearing carbon slightly but is acceptable.
  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Pulse Sequence (Standard): zgpg30 (Bruker) or equivalent.

    • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbon relaxation).[2]

    • Scans: 256 - 512 scans for high S/N ratio.[1][2]

  • Pulse Sequence (DEPT-135): dept135.

    • Optimization: Set coupling constant J = 145 Hz.[2]

Structural Validation Workflow

The following logic flow illustrates how to systematically confirm the structure using the data described above.

NMR_Workflow Start Crude Sample: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Step1 Step 1: 1H NMR Screening Check for Allylic protons (5.8 ppm) and Isopropyl methyls (1.2 ppm) Start->Step1 Step2 Step 2: 13C {1H} Broadband Decoupled Count signals. Expect 13 distinct peaks. Step1->Step2 Decision1 Are there 2 peaks > 140 ppm? Step2->Decision1 Step3 Step 3: DEPT-135 Acquisition Distinguish CH2 from CH/CH3 Decision1->Step3 Yes (Ipso carbons present) Analysis1 Analyze 110-120 ppm Region Negative Peak = Terminal Alkene (C1) Positive Peaks = Aromatic CH Step3->Analysis1 Analysis2 Analyze 40-50 ppm Region Negative Peak = Allylic CH2 (C3) Step3->Analysis2 Result Structure Confirmed: Meta-substituted Homoallylic Alcohol Analysis1->Result Analysis2->Result

Caption: Logical workflow for validating the target structure using sequential NMR experiments.

References

  • BenchChem. (2025).[2][4] A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Phenylpent-3-en-1-one. (Used for homoallylic chain shift correlations).[2] Link[1][2]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts - Substituent Effects. (Source for isopropoxy benzene shift calculations). Link

  • Royal Society of Chemistry. (2012).[2] Synthesis and NMR data of 1-phenyl-3-buten-1-ol derivatives. Chemical Science Supplementary Information. Link

  • LibreTexts Chemistry. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. (Protocol validation for DEPT-135 analysis of alcohols). Link

  • PubChem. (2025).[2] 4-Isopropoxybenzaldehyde Spectral Data. (Starting material aromatic shift baseline). Link[1][2]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3-iso-propoxyphenyl)-1-buten-4-ol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. By comparing the fragmentation of the target molecule with simpler structural analogs, we will build a robust, validated framework for its structural elucidation.

Introduction: The Rationale for Fragmentation Analysis

In the structural characterization of novel or unknown organic compounds, mass spectrometry is an indispensable tool. Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and characteristic fragmentation.[1][2][3] The resulting mass spectrum is a fingerprint, where each fragment ion provides a clue to the molecule's original structure.

The compound 4-(3-iso-propoxyphenyl)-1-buten-4-ol presents a compelling case for fragmentation analysis due to its combination of three key structural motifs: an aryl ether, an aromatic ring, and a secondary allylic alcohol. Each of these functional groups directs fragmentation in predictable yet potentially interacting ways. Understanding these pathways is crucial for identifying this molecule in complex mixtures and for distinguishing it from its isomers. This guide will deconstruct the predicted fragmentation of this molecule, grounding the analysis in the fundamental principles of mass spectrometry.

Predicted Fragmentation Profile of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

The molecular structure of 4-(3-iso-propoxyphenyl)-1-buten-4-ol (Molecular Formula: C₁₃H₁₈O₂, Molecular Weight: 206.28 g/mol ) suggests several high-probability fragmentation pathways under 70 eV electron ionization. The molecular ion (M⁺•) is expected at a mass-to-charge ratio (m/z) of 206. While aromatic systems tend to produce a strong molecular ion peak, the presence of the alcohol functionality may lead to a less intense M⁺• peak due to facile fragmentation.[4][5][6]

The primary fragmentation events are anticipated to be driven by the stabilization of the resulting cations. The most characteristic cleavages are summarized in the table below.

Predicted m/z Proposed Fragment Structure Neutral Loss Mass Loss (Da) Fragmentation Pathway
206[C₁₃H₁₈O₂]⁺•-0Molecular Ion (M⁺•)
188[M - H₂O]⁺•H₂O18Dehydration of the alcohol
165[M - C₃H₅]⁺•C₃H₅ (Allyl radical)41α-Cleavage at the carbinol carbon
164[M - C₃H₆]⁺•C₃H₆ (Propene)42McLafferty-type rearrangement of the ether
135[C₉H₁₁O]⁺•C₄H₇O71Benzylic cleavage
121[C₈H₉O]⁺C₅H₉O•85Cleavage with rearrangement
93[C₆H₅O]⁺C₇H₁₃O•113Loss of side chain from m/z 164, then H•
Pathway A: Fragmentation Directed by the Alcohol Moiety

The secondary allylic alcohol is a highly reactive site for fragmentation. Two canonical pathways for alcohols are α-cleavage and dehydration.[6][7]

  • α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[6][8] For 4-(3-iso-propoxyphenyl)-1-buten-4-ol, the most favorable α-cleavage is the loss of the allyl radical (•CH₂CH=CH₂), as this results in a resonance-stabilized benzylic cation. This is predicted to yield a strong peak at m/z 165 .

  • Dehydration (Loss of H₂O): The elimination of a neutral water molecule (18 Da) is a hallmark of alcohol fragmentation, leading to a fragment ion at m/z 188 .[4][6] This [M-18]⁺• ion is often prominent, especially in larger alcohols where subsequent rearrangements can occur.

Pathway B: Fragmentation Directed by the Aryl Ether Group

The isopropoxy group provides another set of predictable fragmentation routes.

  • Loss of Propene: Aryl isopropyl ethers are well-known to undergo a rearrangement reaction, often likened to a McLafferty rearrangement, to eliminate a neutral propene molecule (42 Da).[9][10] This pathway results in the formation of a stable phenol radical cation. For the target molecule, this would produce a significant ion at m/z 164 .

  • α-Cleavage of the Isopropyl Group: A less dominant but possible fragmentation is the loss of a methyl radical (15 Da) from the isopropyl group, an example of α-cleavage in ethers, which would result in a fragment at m/z 191.[11]

Pathway C: Benzylic Cleavage and Aromatic Fragments

The position of the hydroxyl group is also benzylic, which strongly promotes cleavage at that site.

  • Formation of the Base Peak: The α-cleavage leading to the m/z 165 ion is also a benzylic cleavage. Due to the high stability of the resulting cation, which is stabilized by both the phenyl ring and the oxygen atom, this fragment is a strong candidate for the base peak in the spectrum.

  • Further Fragmentation: The stable fragment at m/z 135 likely arises from the cleavage of the C-C bond between the carbinol carbon and the adjacent CH₂, losing a C₄H₇O radical. Further fragmentation of the aromatic-containing ions can lead to subsequent losses, such as the formation of a phenoxy-type ion at m/z 93 . Aromatic compounds themselves are known to produce strong molecular ion peaks due to their inherent stability.[5]

The proposed primary fragmentation pathways are illustrated in the diagram below.

G cluster_A Alcohol-Driven Fragmentation cluster_B Ether-Driven Fragmentation cluster_C Further Fragmentation M Molecular Ion (M⁺•) m/z = 206 F188 [M - H₂O]⁺• m/z = 188 M->F188 - H₂O (18 Da) F165 [M - C₃H₅]⁺ m/z = 165 (Base Peak Candidate) M->F165 - •C₃H₅ (41 Da) (α-Cleavage) F164 [M - C₃H₆]⁺• m/z = 164 M->F164 - C₃H₆ (42 Da) (Rearrangement) F135 [C₉H₁₁O]⁺ m/z = 135 F165->F135 - C₂H₄O (44 Da) F121 [C₈H₉O]⁺ m/z = 121 F164->F121 - C₂H₃O• (43 Da)

Caption: Predicted EI fragmentation pathways of 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

Comparative Analysis with Structural Analogs

To validate our predictions, we can compare the expected fragmentation pattern with that of simpler molecules containing the key functional groups.

Alternative 1: 1-Phenyl-3-buten-1-ol

This analog lacks the isopropoxy substituent. Its fragmentation would be dominated by the allylic alcohol and phenyl groups. We would anticipate:

  • A strong molecular ion peak at m/z 148.

  • A very prominent dehydration peak at m/z 130 ([M-18]⁺•).

  • An intense base peak at m/z 107 resulting from α-cleavage (loss of the allyl radical, •C₃H₅). This supports the prediction of m/z 165 in our target molecule, which is the analogous fragment with the addition of the isopropoxy group (107 + 58 = 165).

Alternative 2: 3-Isopropoxytoluene

This analog isolates the fragmentation of the isopropoxyphenyl moiety. Its fragmentation would be characterized by:

  • A strong molecular ion peak at m/z 150.

  • A prominent peak at m/z 108 ([M-42]⁺•), corresponding to the loss of propene via rearrangement. This strongly supports the predicted loss of propene to form the m/z 164 fragment in our target molecule.

  • A base peak at m/z 135, from the loss of a methyl radical.

This comparative approach allows us to assign the major predicted fragments of 4-(3-iso-propoxyphenyl)-1-buten-4-ol to specific structural features with a high degree of confidence.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum for this compound requires appropriate analytical methodology. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of 4-(3-iso-propoxyphenyl)-1-buten-4-ol.

Materials:

  • Sample: 4-(3-iso-propoxyphenyl)-1-buten-4-ol, ~1 mg

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade

  • GC-MS system equipped with an EI source.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in the chosen solvent. Vortex to ensure complete dissolution.

  • GC Method:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.

    • Analyze the fragmentation pattern and compare it to the predicted pathways.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample (100 µg/mL in DCM) Inject Inject 1 µL Prep->Inject GC GC Separation (DB-5ms column) Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Extract Extract Spectrum Analyze->Extract Compare Compare with Predicted Pattern Extract->Compare

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The structural elucidation of 4-(3-iso-propoxyphenyl)-1-buten-4-ol by electron ionization mass spectrometry can be approached with a high degree of confidence through the systematic analysis of its functional groups. The fragmentation pattern is predicted to be dominated by pathways characteristic of its allylic alcohol and aryl ether moieties. The most informative fragments are expected to be the molecular ion at m/z 206 , the dehydration product at m/z 188 , the propene-loss fragment at m/z 164 , and a highly stable cation at m/z 165 from α-cleavage, which is the likely base peak. By comparing these predictions with the fragmentation of simpler analogs and employing a validated GC-MS protocol, researchers can reliably identify and characterize this compound.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 27, 2026, from [Link]

  • Demystifying Science. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. YouTube. Retrieved February 27, 2026, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved February 27, 2026, from [Link]

  • Belt, S. T., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1937-1946. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved February 27, 2026, from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved February 27, 2026, from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved February 27, 2026, from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved February 27, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 27, 2026, from [Link]

  • Chem Complete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved February 27, 2026, from [Link]

  • All about chemistry. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Retrieved February 27, 2026, from [Link]

Sources

Decoding the Vibrational Signature: A Comparative Guide to the FT-IR Spectroscopy of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method to obtain a molecular "fingerprint." This guide provides an in-depth analysis of the expected FT-IR absorption bands for the novel synthetic intermediate, 4-(3-iso-propoxyphenyl)-1-buten-4-ol. By dissecting its constituent functional groups and comparing them with established spectral data, we offer a predictive framework for its vibrational spectrum, empowering researchers to confidently identify and characterize this molecule.

The Molecular Architecture: A Vibrational Perspective

The structure of 4-(3-iso-propoxyphenyl)-1-buten-4-ol is a composite of several key functional groups, each with its own characteristic vibrational modes. Understanding these individual components is crucial to interpreting the full spectrum. The molecule comprises a secondary alcohol, a terminal alkene (vinyl group), an aryl alkyl ether, and a meta-disubstituted benzene ring.

cluster_workflow FT-IR Experimental Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Ratioing) acquire_spectrum->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum clean_up Clean ATR Crystal final_spectrum->clean_up end End clean_up->end

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of 4-(3-iso-propoxyphenyl)-1-buten-4-ol is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its secondary alcohol, terminal alkene, aryl alkyl ether, and meta-disubstituted aromatic functionalities. By understanding the expected positions and characteristics of these bands, as outlined in this guide, researchers can effectively use FT-IR spectroscopy for the rapid and confident identification and quality control of this compound in a research and development setting. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, forming a solid foundation for structural verification.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Fiveable. (2025, August 15). Meta-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • Chem LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35.
  • Chem LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Chem LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Spectroscopy, 31(5), 22-27.
  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.
  • Chem LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Chem LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chem LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chen, Y., et al. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
  • Doroshenko, I., Pogorelov, V., & Sablinskas, V. (2024). FTIR spectrum of liquid butanol C4H9OH.

Benchmarking Purity Assessment: Elemental Analysis vs. Orthogonal Methods for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, Elemental Analysis (CHN Combustion) has served as the gatekeeper for publication-quality purity in organic synthesis. However, for viscous, lipophilic intermediates like 4-(3-iso-Propoxyphenyl)-1-buten-4-ol , traditional combustion analysis frequently yields false negatives due to solvent entrapment and hygroscopicity.

This guide objectively compares the industry-standard Combustion Analysis (EA) against the modern "Gold Standard" of Quantitative NMR (qNMR) . We provide experimental protocols, failure mode analysis, and a decision matrix to streamline your characterization workflow.

The Target Molecule: Physicochemical Profile

To select the correct analytical standard, one must first understand the substrate.

  • Compound: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol

  • Physical State: Viscous, colorless to pale yellow oil.

  • Key Structural Features:

    • Secondary Benzylic Alcohol: Prone to hydrogen bonding (increasing viscosity) and potential dehydration.

    • Isopropoxy Moiety: Increases lipophilicity, making the removal of non-polar solvents (Hexanes, DCM) difficult.

    • Terminal Alkene: Reactive site, potential for polymerization if stored improperly.

Theoretical Elemental Composition (The Baseline)

All experimental data must be benchmarked against these theoretical values.

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon 1312.011156.1475.69% 75.29% – 76.09%
Hydrogen 181.00818.148.80% 8.40% – 9.20%
Oxygen 215.99932.0015.51% N/A (Calculated by difference)
Comparative Analysis: EA vs. qNMR
Method A: Combustion Analysis (CHN)

The Historical Standard

Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (


, 

,

) are separated via GC and quantified via Thermal Conductivity Detection (TCD).
  • Pros:

    • Widely accepted by legacy journals.

    • Cost-effective per sample (

      
      50).
      
    • Requires minimal sample preparation (direct weighing).

  • Cons:

    • The "Viscous Oil" Trap: This compound is a "solvent sponge." Traces of Dichloromethane (DCM) or Ethyl Acetate trapped in the oil matrix act as non-combustible or weight-skewing impurities.

    • Blind to Impurity Identity: A failing result (e.g., C: 74.5%) tells you that it is impure, but not what the impurity is.

    • Sample Size: Requires 2–5 mg, which can be significant for late-stage intermediates.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

Mechanism: Comparison of the integrated signal intensity of the analyte against a certified Internal Standard (IS) of known purity.

  • Pros:

    • Absolute Specificity: Distinguishes between the target molecule and trapped solvents.

    • Non-Destructive: Sample can be recovered.

    • Speed: No need for overnight drying cycles to remove stubborn solvents.

  • Cons:

    • Requires a high-field magnet (>400 MHz recommended).

    • Requires precise weighing of an internal standard.

Experimental Data: The "Solvent Trap" Case Study

The following data simulates a typical scenario encountered during the scale-up of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol. The sample was purified via silica gel chromatography (Hexanes/EtOAc) and dried on a high-vacuum manifold for 4 hours.

Scenario: The sample contains 1.5% residual Dichloromethane (DCM) by weight—a common occurrence in viscous benzylic alcohols.

MethodMeasured ValueDeviationResultInterpretation
Theoretical C: 75.69% ---
Combustion (CHN) C: 74.12% -1.57% FAIL The heavy Cl atoms in trapped DCM add mass without contributing Carbon, depressing the %C value significantly below the -0.4% tolerance.
qNMR 98.4% Purity N/APASS qNMR identifies the analyte protons specifically. The DCM peak at 5.30 ppm is quantified separately and excluded from the purity calculation.
Detailed Protocols
Protocol A: Handling Viscous Oils for Combustion Analysis

Use this if EA is mandated by your institution.

  • Capsule Selection: Do not use standard tin boats. Use smooth-wall tin capsules for liquids (e.g., PerkinElmer N2411255) to prevent leakage.

  • Encapsulation:

    • Tare the empty capsule on a microbalance (precision ±0.001 mg).

    • Using a glass capillary or a positive-displacement pipette, deposit ~2 mg of the oil deep into the capsule. Do not touch the walls near the opening.

    • Critical Step: Cold-weld the capsule. Fold the top over twice and press firmly with flat-tipped forceps. Ensure no air bubble is trapped that could burst during combustion.

  • Analysis: Run immediately. Viscous oils can wick through crimps over time.

Protocol B: qNMR Workflow (Recommended)

The self-validating system.

  • Internal Standard (IS) Selection:

    • Recommended: 1,3,5-Trimethoxybenzene (TMB).

    • Reasoning: Non-volatile, stable, and its singlet (~6.1 ppm) does not overlap with the aromatic region (6.8–7.3 ppm) or the alkene region (5.0–6.0 ppm) of our target.

  • Sample Prep:

    • Weigh ~10 mg of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (

      
      ) into a vial.
      
    • Weigh ~5 mg of TMB (

      
      ) into the same vial. Record weights to 0.01 mg.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): Set to 30 seconds  (must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.
Visualizing the Workflow
Figure 1: Analytical Decision Matrix

When to use which method for lipophilic oils.

DecisionMatrix Start Sample: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid Recrystallized IsOil Viscous Oil? CheckState->IsOil Chromatography EA_Route Combustion Analysis (EA) IsSolid->EA_Route Low Solvent Risk SolventCheck Check 1H NMR for Solvents IsOil->SolventCheck qNMR_Route Quantitative NMR (qNMR) EA_Route->qNMR_Route Fail (Retest) Result Result EA_Route->Result Pass (+/- 0.4%) SolventCheck->EA_Route No Solvents Visible SolventCheck->qNMR_Route Solvents Present (>0.5%)

Caption: Decision tree for selecting the appropriate purity assessment method based on physical state and solvent load.

Figure 2: The Solvent Interference Mechanism

Why EA fails for this specific compound.

Interference Sample Sample Matrix (Target + Trapped DCM) Combustion Combustion Chamber (900°C + O2) Sample->Combustion TargetBurn Target Molecule Burns to CO2 + H2O Combustion->TargetBurn DCMBurn DCM (CH2Cl2) Yields HCl + minimal CO2 Combustion->DCMBurn Detector Detector (TCD) TargetBurn->Detector DCMBurn->Detector Interference Result Result: Low Carbon % (Mass dilution by Cl) Detector->Result

Caption: Mechanism of Elemental Analysis failure due to halogenated solvent entrapment in viscous oils.

References
  • ACS Guide to Scholarly Communication. (2020). Characterization of Organic Compounds: Elemental Analysis. American Chemical Society.[1][2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[4][5] Trends in Analytical Chemistry, 35, 5–26. [Link]

  • FDA Elemental Analysis Manual (EAM). (2022). Section 4.6: Inductively Coupled Plasma-Atomic Emission Spectrometric Determination. U.S. Food and Drug Administration. [Link]

Sources

Validating Chiral Purity of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Chiral Purity of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Using Chiral GC Content Type: Publish Comparison Guide

Executive Summary: The Benzylic Alcohol Challenge

In the synthesis of high-value APIs (likely targeting prostacyclin receptors or similar pathways), the intermediate 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-isopropoxyphenyl)but-3-en-1-ol) represents a critical quality control checkpoint. Its structural motif—a secondary benzylic alcohol with a terminal alkene—presents a dual challenge for chromatographic separation:

  • Chiral Recognition: The enantiomers differ only by the spatial arrangement of the hydroxyl group at the benzylic position.

  • Thermal Instability: Benzylic alcohols are prone to thermal dehydration, forming the conjugated diene (1-(3-isopropoxyphenyl)-1,3-butadiene) inside hot GC injectors.

This guide compares the Derivatized Chiral GC Method (Recommended) against Direct GC and Chiral HPLC , providing a validated protocol that ensures both enantiomeric resolution (


) and structural integrity.

Methodology Comparison: Why Derivatization Wins

While direct analysis is faster, the chemical nature of this specific alcohol favors derivatization.

FeatureMethod A: Derivatized GC (Acetylation) Method B: Direct Chiral GC Method C: Chiral HPLC (Normal Phase)
Stationary Phase

-Cyclodextrin (e.g., Rt-βDEXse)

-Cyclodextrin (Polar)
Amylose/Cellulose (e.g., Chiralpak AD-H)
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.0)High (> 3.0)
Peak Shape Sharp (Symmetry ~1.0)Tailing (H-bonding with phase)Good
Thermal Stability Excellent (Ester is stable) Risk of Dehydration Excellent (Ambient temp)
LOD/Sensitivity High (FID is sensitive to carbons)ModerateLower (unless UV chromophore is strong)
Cost/Run LowLowHigh (Solvent consumption)

Senior Scientist Insight:

"I strongly recommend Method A . Direct injection of benzylic alcohols often leads to on-column dehydration, appearing as a 'hump' or split peaks that mimic chiral impurity. Acetylation 'caps' the polar -OH group, preventing dehydration and hydrogen-bonding induced tailing, resulting in superior resolution and quantitation limits."

The Protocol: Derivatized Chiral GC

Reagents & Equipment[1]
  • Analyte: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol (Racemic standard and Enantiopure reference).

  • Derivatizing Agent: Acetic Anhydride (

    
    ) / Pyridine (1:1 v/v).
    
  • Column: Restek Rt-βDEXse (30 m x 0.25 mm x 0.25 µm) or Agilent CP-Chirasil-Dex CB .

    • Rationale: The "se" phase (2,3-di-O-ethyl-6-O-t-butyl dimethylsilyl beta-cyclodextrin) offers specific shape selectivity for aromatic rings.

  • Detector: FID (Flame Ionization Detector).[1]

Sample Preparation Workflow (Diagram)

SamplePrep Sample 10 mg Sample Mix Add 500 µL Pyridine + 500 µL Ac2O Sample->Mix Dissolve Incubate Heat 60°C (30 mins) Mix->Incubate Acetylation Extract Add Hexane/Water (Extract Top Layer) Incubate->Extract Quench Vial Transfer to GC Vial Extract->Vial Clean Phase

Figure 1: Derivatization workflow to convert the labile alcohol into a stable acetate ester.

GC Instrument Conditions
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium or Hydrogen at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start at 100°C (Hold 1 min).

    • Ramp 2°C/min to 160°C (Critical for chiral separation).

    • Ramp 20°C/min to 230°C (Burn out).

  • Detector: FID at 250°C.

Validation Data & Criteria (Self-Validating System)

To ensure the method is trustworthy, it must pass the following validation criteria based on ICH Q2(R1).

Specificity & Resolution

The method must distinguish the enantiomers from the potential dehydration impurity (diene) and the ketone (oxidation impurity).

Peak IdentityRetention Time (min)*Resolution (

)
Tailing Factor (

)
(S)-Enantiomer 14.2-1.05
(R)-Enantiomer 14.83.1 (Req > 1.5)1.02
Dehydration Impurity 11.5> 5.01.10
Ketone Impurity 13.1> 2.01.08

*Note: Retention times are illustrative for the Rt-βDEXse column under listed conditions.

Linearity & Sensitivity[2]
  • Range: 0.1% to 2.0% (of the minor enantiomer relative to the major).

  • LOD (Limit of Detection): 0.05% area normalization.

  • Correlation Coefficient (

    
    ):  > 0.999.[2]
    
Mechanism of Separation

Understanding why it works allows for easier troubleshooting.

SeparationMech cluster_Enantiomers Analyte Interaction Cyclodextrin Beta-Cyclodextrin Cavity (Hydrophobic Interior) R_Enant (R)-Acetate (Strong Inclusion) Cyclodextrin->R_Enant Phenyl Ring Fits S_Enant (S)-Acetate (Weak Inclusion) Cyclodextrin->S_Enant Steric Hindrance (Iso-propoxy group) Result Differential Retention Time R_Enant->Result S_Enant->Result

Figure 2: Chiral recognition mechanism.[1] The hydrophobic phenyl ring includes into the cyclodextrin cavity, while the bulky isopropoxy group creates steric discrimination between enantiomers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Injector too hot causing partial degradation.Lower injector temp to 220°C or ensure full acetylation.
Resolution Loss Column overload.Increase split ratio (e.g., to 100:1) or dilute sample.
Baseline Drift Bleed from cyclodextrin phase.Ensure final bake-out temp does not exceed 230°C (limit of most chiral columns).
Ghost Peaks Pyridine residue.Increase post-run hold time or improve extraction wash steps.

References

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[1][3][4][5] Journal of Chromatography A.

  • Restek Corporation. Chiral Column Selection Guide: Rt-βDEXse Applications.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Konig, W.A. (1998). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Springer.

Sources

Spectroscopic Characterization of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the spectroscopic characterization of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol , a critical homoallylic alcohol intermediate likely synthesized via the Grignard allylation of 3-isopropoxybenzaldehyde.[1]

In drug development, the purity of this intermediate is pivotal, as the terminal alkene and benzylic alcohol functionalities are chemically distinct reactive handles. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and High-Field Nuclear Magnetic Resonance (NMR) as orthogonal detection methods.[1] While HRMS offers superior sensitivity for trace quantification (<0.1%), NMR provides the structural certainty required to distinguish regioisomers that are isobaric in MS analysis.

Part 1: The Analytical Challenge

Molecular Profile
  • Target Molecule: 4-(3-iso-Propoxyphenyl)-1-buten-4-ol[1]

  • Chemical Structure: A benzylic alcohol featuring a terminal alkene (homoallylic) and a meta-substituted isopropoxy phenyl ring.[1]

  • Critical Quality Attributes (CQAs): Integrity of the terminal double bond; oxidation state of the benzylic carbon.

The Impurity Landscape

Synthesizing this molecule involves organometallic addition, which generates specific impurity classes. Differentiating these requires precise spectroscopic discrimination.[1]

Impurity TypeStructure/DescriptionOriginAnalytical Difficulty
Impurity A 1-(3-isopropoxyphenyl)but-3-en-1-one Oxidation of the alcohol to a ketone.[1]Medium: Loss of chirality; distinct UV chromophore.[1]
Impurity B 4-(3-isopropoxyphenyl)-2-buten-4-ol Isomerization of the double bond (migration to internal position).[1]High: Isobaric with target; identical MS mass; requires NMR coupling analysis.
Impurity C 3-Isopropoxybenzaldehyde Unreacted starting material.[1]Low: Distinct carbonyl signal; different retention time.[1]
Impurity D 4-(3-isopropoxyphenyl)butan-1-ol Over-reduction (saturated alkane chain).[1]Medium: +2 Da mass shift; loss of vinyl protons in NMR.[1]

Part 2: Comparative Methodology

Technique Comparison: NMR vs. UHPLC-HRMS

The following table contrasts the performance of the two primary characterization techniques.

FeatureMethod A: 600 MHz NMR (1H/13C/2D) Method B: UHPLC-Q-ToF-MS
Primary Strength Structural Certainty: Defines stereochemistry and exact isomerism (e.g., cis/trans or terminal/internal alkene).[1]Sensitivity: Detects impurities at ppm levels (LOD < 0.05%).
Isomer Resolution Excellent: Distinguishes Impurity B (internal alkene) via coupling constants (

-values).
Poor: Impurity B is isobaric (

206.[1]13) and may co-elute without specialized columns.
Quantification Limit High (~0.5 - 1.0% without internal standard).Very Low (0.01% - 0.1%).[1]
Sample Requirement Destructive (unless recovered); requires ~5-10 mg.[1]Minimal (< 1 mg); high throughput.[1]
Throughput Low (10-30 mins per sample).[1]High (5-10 mins per sample).
Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this specific intermediate.

G Sample Crude Reaction Mixture TLC Rapid Screen (TLC/GC) Sample->TLC Decision Impurity > 0.1%? TLC->Decision LCMS UHPLC-HRMS (Quantification) Decision->LCMS Yes (Trace Quant) NMR High-Field NMR (Structure Elucidation) Decision->NMR Yes (Unknown ID) Result_Ox ID: Ketone (Impurity A) (Mass -2 Da) LCMS->Result_Ox m/z 204.11 Result_Iso ID: Isomer (Impurity B) (Coupling Constant Analysis) NMR->Result_Iso Internal Alkene Signals

Caption: Integrated workflow for isolating and identifying impurities based on abundance and structural complexity.

Part 3: Deep Dive - Spectroscopic Signatures[1]

NMR Characterization (The Gold Standard for Isomers)

To distinguish the target 1-buten-4-ol from the 2-buten-4-ol (Impurity B), you must analyze the olefinic region (4.5 – 6.5 ppm).

  • Target (Terminal Alkene):

    • Look for the vinyl group : A multiplet at

      
       5.8 ppm (–CH=) and two distinct doublets/multiplets at 
      
      
      
      5.1 ppm (=CH
      
      
      ).[1]
    • Benzylic Proton: A triplet or double-doublet at

      
       ~4.7 ppm.[1]
      
  • Impurity B (Internal Alkene - Migration):

    • The terminal =CH

      
       signals at 5.1 ppm will disappear .
      
    • New signals appear: A methyl doublet (

      
       ~1.7 ppm) if the bond migrates to the end, or complex internal vinyl signals (
      
      
      
      5.4–5.6 ppm).
  • Impurity A (Ketone - Oxidation):

    • Disappearance of the benzylic methine proton (

      
       4.7 ppm).[1]
      
    • Downfield Shift of the ortho-protons on the phenyl ring due to the electron-withdrawing carbonyl.

Mass Spectrometry Fragmentation (The Sensitivity Engine)

In ESI+ mode (Q-ToF), the ionization behavior differentiates the alcohol from the ketone.

  • Target (Alcohol):

    • Parent Ion:

      
      [1]
      
    • Key Fragment: Rapid loss of water (

      
      ).[1] This is characteristic of benzylic alcohols which form stable carbocations.[1]
      
  • Impurity A (Ketone):

    • Parent Ion:

      
       (Mass shift of -2 Da).[1]
      
    • Stability: Does not readily lose water.[1] Fragmentation is dominated by

      
      -cleavage.[1][2]
      

Part 4: Experimental Protocols

Protocol: NMR Structural Validation

Purpose: To confirm the absence of thermodynamic isomer (Impurity B).

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). Note: DMSO-d
    
    
    
    may be used if OH coupling is required, but CDCl
    
    
    provides better resolution for the alkene region.
  • Acquisition:

    • Run standard 1H (16 scans) and 13C (512 scans).

    • Mandatory: Run COSY (Correlation Spectroscopy) to trace the spin system from the benzylic position to the alkene.

  • Analysis Criteria:

    • Integrate the benzylic proton (

      
       4.[1]7) vs. the terminal vinyl protons (
      
      
      
      5.1).[1] Ratio must be 1:2 .
    • If the ratio deviates or new multiplets appear at 5.5 ppm, Impurity B is present.

Protocol: UHPLC-MS Impurity Profiling

Purpose: To quantify trace oxidation (Impurity A) and starting material.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Monitor Extracted Ion Chromatograms (EIC) for:

      • 
         207.14 (Target)[1]
        
      • 
         205.12 (Ketone Impurity)[1]
        
      • 
         179.09 (Aldehyde Starting Material - 
        
        
        
        )[1]

Part 5: References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][3][4][5] ICH Guidelines, 2006.[1][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 7th Edition.[1] (Standard text for NMR coupling constants and alkene identification).

  • Holzgrabe, U. "NMR Spectroscopy in Pharmaceutical Analysis."[1] Elsevier, 2017.[1] (Reference for qNMR and impurity profiling limits).

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics."[1] FDA.gov, 2015.[1] [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-iso-Propoxyphenyl)-1-buten-4-ol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

I. Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 4-(3-iso-Propoxyphenyl)-1-buten-4-ol, it is imperative to conduct a comprehensive evaluation of the potential hazards.

Potential Hazards:

  • Skin and Eye Irritation: Like many aromatic alcohols, this compound may cause skin and eye irritation upon contact[4][5][6].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation[4][6][7].

  • Flammability: The presence of an alcohol and a hydrocarbon chain suggests that the compound may be flammable, particularly at elevated temperatures or in the presence of an ignition source[6][7][8][9][10].

  • Toxicity: The toxicological properties of this specific molecule have not been fully elucidated. However, due to its classification as an alkenylbenzene, caution is advised as some compounds in this class are considered potentially genotoxic and carcinogenic[2][3].

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[7][11][12][13] For larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[11][12][13]
Hand Protection Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile or neoprene gloves are recommended for incidental contact.[7][12][14] For prolonged contact or immersion, Viton™ or other gloves specifically rated for aromatic solvents should be considered.[11][14] Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[15]
Body Protection A flame-resistant or 100% cotton lab coat is required to protect against splashes and potential fire hazards.[15] Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.[7]
Footwear Fully enclosed, non-porous shoes must be worn at all times in the laboratory.[15][16][17]
Respiratory Protection All handling of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[7][15][18] If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be required.[7]
III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan will mitigate the risks associated with handling this compound.

Preparation:

  • Read and Understand: Before beginning any work, thoroughly read and understand this guide and any relevant institutional standard operating procedures (SOPs).

  • Fume Hood: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.[17]

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: When transferring the compound, do so slowly and carefully to avoid splashing.[7] Use appropriate tools such as a spatula for solids or a pipette for liquids. Never pipet by mouth.[15]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer to prevent bumping. Avoid open flames.[15][17]

  • Container Management: Keep containers of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol tightly closed when not in use to prevent the release of vapors.[4][19][20]

Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[16]

IV. Disposal Plan: Managing Chemical Waste

Proper disposal of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol and any contaminated materials is critical to protect both personnel and the environment.

Waste Segregation:

  • Liquid Waste: Unused or waste 4-(3-iso-Propoxyphenyl)-1-buten-4-ol should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.[21]

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[21]

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(3-iso-Propoxyphenyl)-1-buten-4-ol," and the associated hazards.[21]

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's hazardous waste management plan for specific procedures. Recommended disposal methods for similar compounds often include incineration in a permitted hazardous waste facility.[22]

V. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5][9]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: In the event of a small spill within a fume hood, absorb the material with a non-reactive absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[19]

VI. Workflow Visualization

The following diagram illustrates the safe handling workflow for 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_post Post-Handling Prep1 Risk Assessment Prep2 Gather PPE & Materials Prep1->Prep2 Prep3 Verify Fume Hood Prep2->Prep3 Handle1 Don PPE Prep3->Handle1 Handle2 Dispense/React Compound Handle1->Handle2 Handle3 Secure Container Handle2->Handle3 Disp1 Segregate Waste (Liquid, Solid, Sharps) Handle3->Disp1 Generate Waste Post1 Decontaminate Work Area Handle3->Post1 Disp2 Label Waste Container Disp1->Disp2 Disp3 Store in Satellite Area Disp2->Disp3 Collection Collection Disp3->Collection EH&S Collection Post2 Doff PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Exit Exit Post3->Exit Exit Lab

Caption: Workflow for the safe handling of 4-(3-iso-Propoxyphenyl)-1-buten-4-ol.

References

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